9-PAHSA-13C4
Description
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Properties
IUPAC Name |
9-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-CGRMNBRFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vivo Functions of 9-PAHSA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant bioactive lipid with pleiotropic effects on metabolism and inflammation.[1][2][3][4] Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, 9-PAHSA levels are positively correlated with insulin sensitivity in humans and are diminished in insulin-resistant states.[4][5][6][7] In vivo studies have demonstrated its capacity to improve glucose homeostasis, exert potent anti-inflammatory effects, and protect against cardiovascular complications.[1][4][5] This document provides a comprehensive technical overview of the in vivo functions of 9-PAHSA, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its biological roles.
Core In Vivo Functions of 9-PAHSA
Metabolic Regulation
9-PAHSA plays a crucial role in regulating glucose and lipid metabolism, primarily through its effects on insulin sensitivity and secretion.
-
Improved Glucose Homeostasis: Administration of 9-PAHSA in mouse models of insulin resistance and diabetes has been shown to lower ambient glycemia and improve glucose tolerance.[4][5][8] A single oral dose can enhance glucose tolerance, and chronic treatment has sustained effects on improving insulin sensitivity.[5][7][9] For instance, in high-fat diet (HFD)-fed mice, oral administration of 9-PAHSA lowered basal glucose levels within 30 minutes and improved the glucose excursion curve during an oral glucose tolerance test (OGTT).[8] In db/db mice, a model for type 2 diabetes, 9-PAHSA administration for two weeks significantly reduced blood glucose levels.[5]
-
Enhanced Insulin Secretion and Sensitivity: 9-PAHSA stimulates both glucagon-like peptide-1 (GLP-1) and insulin secretion.[4][5][8][9] This effect contributes to its glucose-lowering properties. The S-enantiomer of 9-PAHSA, in particular, shows a greater capacity for promoting glucose-stimulated insulin secretion (GSIS).[10] Furthermore, 9-PAHSA enhances insulin sensitivity, an effect demonstrated by improved responses to insulin in vivo.[9][10] Chronic treatment in HFD-fed mice has been shown to prevent the increase in islet mass, which is indicative of reduced insulin resistance.[9]
-
Adipose Tissue Browning: 9-PAHSA promotes the "browning" of white adipose tissue (WAT), a process that increases thermogenesis and energy expenditure.[11][12][13] This is achieved by increasing the expression of brown fat-specific genes, such as UCP1, in white adipocytes.[11][13] This browning effect is mediated, at least in part, through the activation of G-protein-coupled receptor 120 (GPR120).[11][13]
Anti-inflammatory Effects
9-PAHSA exhibits significant anti-inflammatory properties in various in vivo contexts.
-
Reduction of Adipose Tissue Inflammation: In obese, insulin-resistant mice, 9-PAHSA administration decreases inflammation in adipose tissue.[5] It has been shown to lower the levels of inflammatory macrophages in the adipose tissue of mice on a high-fat diet.[14]
-
Modulation of Immune Cell Activity: 9-PAHSA can attenuate the activation of immune cells. For example, it has been shown to reduce lipopolysaccharide (LPS)-induced activation of dendritic cells and cytokine production.[5] It can also reduce the secretion of certain chemokines, such as CXCL10, in response to inflammatory stimuli.[2] The anti-inflammatory effects are often mediated through the GPR120 receptor, leading to the inhibition of inflammatory signaling pathways like the NF-κB pathway.[11][12]
Cardiovascular Protection
Recent studies have highlighted the protective effects of 9-PAHSA on the cardiovascular system, particularly in the context of diabetes.
-
Amelioration of Diabetic Cardiovascular Complications: In db/db mice, 9-PAHSA treatment has been shown to ameliorate vascular calcification and reduce myocardial hypertrophy and dysfunction.[5] This suggests a therapeutic potential for diabetic cardiovascular disease.
-
Promotion of Autophagy: The cardiovascular benefits of 9-PAHSA are linked to its ability to promote autophagic flux.[5] In the myocardium of diabetic mice, 9-PAHSA treatment increased the levels of autophagy-related proteins like BECN1 and PI3KIII, while reducing the expression of mTOR, a negative regulator of autophagy.[5]
Gut Microbiota Interaction
The beneficial metabolic effects of 9-PAHSA in diet-induced obesity appear to be dependent on the gut microbiota.[6][15] While 9-PAHSA improves glucose tolerance in chow-fed germ-free mice, these effects are lost when the mice are fed a high-fat diet.[6][15] However, transplanting feces from PAHSA-treated conventional mice into HFD-fed germ-free mice increases insulin sensitivity, indicating that the gut microbiota is necessary for and can transmit these beneficial effects.[6][15]
Signaling Pathways and Mechanisms of Action
The in vivo functions of 9-PAHSA are mediated through several key signaling pathways, primarily involving G-protein coupled receptors (GPCRs).
GPR120 Signaling
GPR120 (also known as FFAR4) is a key receptor for 9-PAHSA, mediating many of its anti-inflammatory and insulin-sensitizing effects.[4][16] In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[4][16] Activation of GPR120 by 9-PAHSA also inhibits the LPS-induced NF-κB inflammatory pathway, contributing to its anti-inflammatory effects and promoting the browning of white fat.[11][12]
GPR40 Signaling
GPR40 (also known as FFAR1) is another GPCR activated by 9-PAHSA, and it plays a significant role in mediating the effects of 9-PAHSA on insulin secretion.[17] The potentiation of glucose-stimulated insulin secretion (GSIS) by 9-PAHSA in human islets can be reversed by a GPR40 antagonist, confirming the involvement of this receptor.[9][17]
PI3K/AKT/mTOR Pathway
The cardioprotective effects of 9-PAHSA are associated with the regulation of autophagy through the PI3K/AKT/mTOR pathway.[5] In the diabetic myocardium, 9-PAHSA treatment leads to the downregulation of the Akt-mTOR pathway, which in turn activates autophagy.[18] This enhanced autophagy helps in clearing cellular debris and damaged organelles, thereby improving cardiac function.[5] The S-enantiomer of 9-PAHSA has also been shown to restore the PI3K/AKT pathway in diabetic environments in vitro.[19]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of 9-PAHSA.
Table 1: Effects of 9-PAHSA on Glucose Metabolism in Mice
| Parameter | Mouse Model | Treatment Details | Outcome | Reference |
| Blood Glucose | db/db mice | 50 mg/kg/day by gavage for 2 weeks | Remarkable glucose-lowering compared to vehicle | [5] |
| Glucose Tolerance (OGTT) | High-Fat Diet (HFD)-fed mice | Single oral gavage | Improved glucose tolerance with reduced area under the curve (AUC) | [8] |
| Basal Glycemia | High-Fat Diet (HFD)-fed mice | Single oral gavage | Lowered 30 minutes post-administration | [8] |
| Insulin Sensitivity | High-Fat Diet (HFD)-fed mice | Chronic treatment | Improved insulin sensitivity from day 13 onwards | [9] |
| Fasting Blood Glucose | HFD + STZ-induced diabetic mice | High-dose S-9-PAHSA | Significantly reduced fasting blood glucose | [18] |
Table 2: Effects of 9-PAHSA on Cardiovascular Parameters in db/db Mice
| Parameter | Treatment Details | Outcome | Reference |
| Carotid Vascular Calcification | 50 mg/kg/day by gavage for 4 weeks | Ameliorated | [5] |
| Myocardial Hypertrophy | 50 mg/kg/day by gavage for 4 weeks | Attenuated | [5] |
| Cardiac BECN1 and PI3KIII levels | 50 mg/kg/day by gavage for 4 weeks | Significantly increased | [5] |
| Cardiac mTOR expression | 50 mg/kg/day by gavage for 4 weeks | Reduced | [5] |
Experimental Protocols
This section provides an overview of the methodologies employed in key in vivo studies on 9-PAHSA.
Animal Models
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Diet-Induced Obesity (DIO) Mice: Male C57BL/6 mice are often used. They are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks (e.g., 42-52 weeks) to induce obesity and insulin resistance.[8]
-
db/db Mice: These mice have a mutation in the leptin receptor gene and serve as a genetic model of type 2 diabetes, obesity, and dyslipidemia. 32-week-old mice have been used in studies.[5]
-
Streptozotocin (STZ)-Induced Diabetic Mice: Male C57BL/6 mice are fed a high-fat diet and then injected with a low dose of STZ to induce a model of type 2 diabetes.[18][19]
9-PAHSA Administration
-
Route of Administration: Oral gavage is a common route for acute and chronic studies.[5][8]
-
Dosage: Dosages vary between studies. A common dose for chronic studies is 50 mg/kg per day.[5] For acute studies, a single dose is administered.
-
Duration: Acute studies involve a single administration, while chronic studies can range from two to four weeks or even longer.[5][9]
-
Vehicle: The vehicle used to dissolve 9-PAHSA is an important consideration. A solution in methyl acetate is a common formulation for the compound itself.[1]
Key In Vivo Assays
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting (e.g., 4.5 hours), mice are given an oral gavage of 9-PAHSA or vehicle.[8] After a set time (e.g., 30 minutes), a glucose bolus is administered orally, and blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.[8]
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Insulin Tolerance Test (ITT): This test is used to assess insulin sensitivity. After a short fast, mice are injected with insulin, and blood glucose levels are monitored over time.
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Cardiovascular Assessment: Transthoracic echocardiography using a high-resolution in vivo micro-imaging system (e.g., Visual Sonics Vevo 770) is used to assess cardiac structure and function.[5]
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Biochemical Analysis: Blood samples are collected to measure plasma levels of insulin, GLP-1, and various metabolic markers using ELISA kits.[5][18]
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Histology and Immunohistochemistry: Tissues such as adipose tissue and heart are collected, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunohistochemistry to detect specific protein markers.
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Western Blotting: Protein expression levels in tissues (e.g., cardiac tissue for autophagy markers) are quantified by Western blotting.[5]
Conclusion and Future Directions
9-PAHSA is a promising endogenous lipid with significant therapeutic potential for metabolic and inflammatory diseases. Its in vivo functions are multifaceted, encompassing improvements in glucose metabolism and insulin sensitivity, potent anti-inflammatory effects, and protection against diabetic cardiovascular complications.[4][5][8] The mechanisms underlying these effects are being actively investigated and appear to involve the activation of GPCRs like GPR120 and GPR40, as well as the modulation of key cellular processes such as autophagy.[5][11][17]
While the existing data are compelling, it is important to note that some studies have not been able to replicate the beneficial metabolic effects, which may be due to differences in experimental methodologies, animal models, or the specific isomers of 9-PAHSA used.[7][20] The distinct biological activities of the 9(R)- and 9(S)-stereoisomers are an important area of ongoing research.[3][10]
Future research should focus on elucidating the complete range of receptors and signaling pathways for 9-PAHSA, understanding the role of its stereoisomers, and exploring its therapeutic efficacy and safety in more detail. The interaction with the gut microbiota is another critical area that warrants further investigation to fully harness the therapeutic potential of this bioactive lipid.[6][15] The development of stable and orally bioavailable 9-PAHSA analogs could pave the way for novel treatments for type 2 diabetes, obesity, and related inflammatory conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]
- 16. mdpi.com [mdpi.com]
- 17. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 9-Palmitoyloxy-octadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Palmitoyloxy-octadecanoic acid, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids, has garnered significant scientific interest for its diverse biological activities. This document provides a comprehensive technical overview of the known biological functions of 9-palmitoyloxy-octadecanoic acid, with a focus on its anti-inflammatory and metabolic regulatory roles. It is intended to serve as a resource for researchers, scientists, and professionals in drug development.
Discovered in 2014, FAHFAs are composed of a fatty acid ester-linked to a hydroxy fatty acid. The specific isomer, 9-palmitoyloxy-octadecanoic acid, also commonly referred to as 9-PAHSA, involves palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Notably, levels of PAHSAs have been found to be diminished in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong correlation with insulin sensitivity.[1] In murine models, 9-PAHSA is the most prevalent PAHSA isomer in both white and brown adipose tissue.[1]
Anti-inflammatory Activity
The most well-documented biological activity of 9-palmitoyloxy-octadecanoic acid is its anti-inflammatory effect. This activity is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), leading to the modulation of intracellular inflammatory signaling cascades.
Signaling Pathways
GPR120-Mediated Inhibition of NF-κB Signaling: A key mechanism underlying the anti-inflammatory action of 9-palmitoyloxy-octadecanoic acid is its function as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] Activation of GPR120 by 9-palmitoyloxy-octadecanoic acid initiates a signaling cascade that ultimately inhibits the lipopolysaccharide (LPS)-induced activation of the nuclear factor-kappa B (NF-κB) pathway.[1][3] This inhibition prevents the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. Consequently, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is suppressed.[1] Studies have demonstrated that the anti-inflammatory effects of 9-palmitoyloxy-octadecanoic acid are significantly diminished in the absence of GPR120.[1]
Chemokine Receptor Antagonism: In addition to its agonist activity at GPR120, 9-palmitoyloxy-octadecanoic acid has been shown to exhibit antagonistic activity at several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5.[4] This antagonism may contribute to its immunomodulatory properties by interfering with chemokine-mediated cell migration and inflammatory responses.[4][5]
Figure 1: 9-PAHSA Anti-inflammatory Signaling Pathway.
Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory effects of 9-palmitoyloxy-octadecanoic acid from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of 9-Palmitoyloxy-octadecanoic acid
| Model System | Inflammatory Stimulus | Measured Endpoint | Concentration | Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 mRNA Expression | 10 µM | Significant suppression | [6] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β mRNA Expression | 10 µM | Significant suppression | [6] |
| Human Cellular Immunity Model | Lipopolysaccharide (LPS) | CXCL10 Secretion | 10 µM | 2-fold reduction | [4] |
| Human Cellular Immunity Model | Lipopolysaccharide (LPS) | CXCL10 Secretion | 100 µM | 3.7-fold reduction | [4] |
| GPR120-expressing cells | - | GPR120 Activation | 19 µM | IC50 | [4] |
| CCR6-expressing cells | - | CCR6 Antagonism | 1.7 µM | IC50 | [4] |
| CCR7-expressing cells | - | CCR7 Antagonism | 3.2 µM | IC50 | [4] |
| CXCR4-expressing cells | - | CXCR4 Antagonism | 3.9 µM | IC50 | [4] |
| CXCR5-expressing cells | - | CXCR5 Antagonism | 19 µM | IC50 | [4] |
Table 2: In Vivo Anti-inflammatory Effects of 9-Palmitoyloxy-octadecanoic acid
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS) Colitis mice | 5 mg/kg, oral | 10 days | Prevented weight loss, improved colitis scores, reduced pro-inflammatory cytokine/chemokine expression. | [1][7][8] |
| High-Fat Diet (HFD)-fed mice | Oral gavage | 3 days | Reduced percentage of adipose tissue macrophages expressing TNFα and IL-1β. | [1] |
| db/db mice | 50 mg/kg, gavage | 4 weeks | Ameliorated carotid vascular calcification and myocardial hypertrophy. | [1] |
Metabolic Regulatory Activity
9-Palmitoyloxy-octadecanoic acid also exhibits significant metabolic regulatory effects, particularly in the context of glucose homeostasis.
Signaling Pathways
The metabolic benefits of 9-palmitoyloxy-octadecanoic acid are also largely attributed to its activation of GPR120. In adipocytes, signaling through GPR120 enhances insulin-stimulated glucose uptake.[1][9] Furthermore, administration of 9-palmitoyloxy-octadecanoic acid has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that promotes insulin secretion.[10] However, it is important to note that some studies have reported conflicting findings regarding the glucoregulatory activity of 9-palmitoyloxy-octadecanoic acid, suggesting that its effects on glucose metabolism may be context-dependent and require further investigation.[4][11]
Quantitative Data
The following table summarizes the in vivo metabolic effects of 9-palmitoyloxy-octadecanoic acid.
Table 3: In Vivo Metabolic Effects of 9-Palmitoyloxy-octadecanoic acid
| Animal Model | Treatment | Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-fed mice | Single oral dose | Acute | Improved glucose tolerance. | [12] |
| High-Fat Diet (HFD)-fed mice | Oral gavage | - | Lowered basal glycemia. | [12] |
| db/db mice | 50 mg/kg, gavage | 2 weeks | Glucose-lowering effect. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on the biological activities of 9-palmitoyloxy-octadecanoic acid.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines a typical experiment to evaluate the ability of 9-palmitoyloxy-octadecanoic acid to inhibit LPS-induced cytokine production in a macrophage cell line.
Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assay.
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Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allowed to adhere overnight.[1]
-
Treatment: Cells are pre-treated for 1-2 hours with 9-palmitoyloxy-octadecanoic acid (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., DMSO or ethanol).[1]
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Incubation: The cells are incubated for a specified period (e.g., 20 hours for IL-6 protein measurement).
-
Analysis:
-
Cytokine Protein Levels: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-6, TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Gene Expression: Cells are harvested, and total RNA is extracted. The RNA is then reverse-transcribed to cDNA, and the relative expression of target genes is determined by quantitative real-time PCR (qPCR) using specific primers.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the use of a murine model of colitis to assess the in vivo anti-inflammatory efficacy of 9-palmitoyloxy-octadecanoic acid.
-
Animal Model: Wild-type mice are used.
-
Pre-treatment: Mice are orally administered with vehicle or 9-palmitoyloxy-octadecanoic acid (e.g., 5 mg/kg) once daily for 3 days.[7][8]
-
Induction of Colitis: Colitis is induced by administering 2% DSS in the drinking water for 10 days. The vehicle or 9-palmitoyloxy-octadecanoic acid treatment is continued throughout this period.[7][8]
-
Monitoring: Mice are monitored daily for weight loss and clinical signs of colitis (stool consistency, presence of blood).
-
Endpoint Analysis: At the end of the treatment period, the colon is collected for:
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Histopathological analysis: To assess the degree of inflammation and tissue damage.
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Gene expression analysis: To measure the levels of pro-inflammatory cytokines and chemokines.
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Flow cytometry: To analyze the immune cell populations in the colon.
-
Oral Glucose Tolerance Test (OGTT)
This protocol is used to evaluate the effect of 9-palmitoyloxy-octadecanoic acid on glucose tolerance in mice.
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Animal Model: High-fat diet-fed mice are often used as a model of insulin resistance.[12]
-
Fasting: Mice are fasted for a specified period (e.g., 4.5 hours) before the test.[12]
-
Treatment: A single oral dose of 9-palmitoyloxy-octadecanoic acid or vehicle is administered by gavage.[12]
-
Glucose Challenge: 30 minutes after treatment, a bolus of glucose (e.g., 2 g/kg body weight) is administered orally.[12]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.
Conclusion
9-Palmitoyloxy-octadecanoic acid is an endogenous lipid with potent anti-inflammatory and metabolic regulatory properties. Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic potential in inflammatory and metabolic diseases. The quantitative data from preclinical models demonstrate its efficacy in reducing inflammation and improving glucose homeostasis. The detailed experimental protocols provided herein serve as a guide for further investigation into the multifaceted biological activities of this promising lipid mediator. Future research should continue to explore the full therapeutic potential of 9-palmitoyloxy-octadecanoic acid and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of FAHFAs in Insulin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant potential in the modulation of metabolic and inflammatory diseases. Discovered through lipidomic analysis of adipose tissue in insulin-sensitive mice, FAHFAs have emerged as key players in glucose homeostasis and insulin signaling.[1][2][3] This technical guide provides an in-depth exploration of the role of FAHFAs in insulin signaling pathways, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders such as type 2 diabetes.
Introduction: The Discovery and Significance of FAHFAs
FAHFAs were first identified in the adipose tissue of mice overexpressing the GLUT4 glucose transporter, a model of enhanced insulin sensitivity.[1][2][3] These mice exhibited a remarkable 16- to 18-fold increase in FAHFA levels compared to wild-type controls.[1][2][3][4] Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid.[4] One of the most studied subfamilies is the palmitic acid esters of hydroxy stearic acids (PAHSAs), with the position of the ester linkage defining various isomers, such as 9-PAHSA.[1][2][3]
Subsequent research has established a strong correlation between FAHFA levels and insulin sensitivity in both animal models and humans.[2] Lower levels of PAHSAs have been consistently observed in the serum and adipose tissue of insulin-resistant individuals compared to their insulin-sensitive counterparts, suggesting that a deficiency in these lipids may contribute to the pathogenesis of type 2 diabetes.[2][4] Administration of FAHFAs, particularly PAHSAs, in mouse models of obesity and insulin resistance has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation.[2] These beneficial effects highlight the therapeutic potential of FAHFAs and their signaling pathways as novel targets for the development of anti-diabetic drugs.
Quantitative Data on FAHFA Levels and Effects
The following tables summarize the key quantitative findings from studies investigating the relationship between FAHFAs, insulin sensitivity, and glucose metabolism.
Table 1: Circulating and Adipose Tissue FAHFA Levels in Humans
| FAHFA Isomer(s) | Condition | Tissue/Fluid | Fold Change / % Difference | Reference |
| Total PAHSAs | Insulin-Resistant vs. Insulin-Sensitive | Serum | ~40% decrease | |
| 5-, 12/13-PAHSAs | Insulin-Resistant vs. Insulin-Sensitive | Serum | 40-55% decrease | |
| 9-PAHSA | Insulin-Resistant vs. Insulin-Sensitive | Serum | No significant change | |
| Total FAHFAs | Obese vs. Non-obese | Serum | Lower in obese individuals | [5] |
| 9-OAHSA | After surgery-induced weight loss | Serum | Increased | [5] |
Table 2: Effects of FAHFA Administration in Animal Models
| FAHFA Isomer | Animal Model | Parameter | Outcome | Reference |
| 9-PAHSA | High-fat diet-fed mice | Glucose Tolerance | Improved | |
| 9-PAHSA | High-fat diet-fed mice | Insulin Secretion | Stimulated | |
| 9-PAHSA | High-fat diet-fed mice | GLP-1 Secretion | Stimulated | |
| 5- and 9-PAHSA | Aged, chow-fed mice | Glucose Tolerance | Improved | [6] |
| 12-OAHSA | High-fat diet-fed mice | Insulin Tolerance | Improved | [6] |
Molecular Mechanisms: FAHFAs and the Insulin Signaling Cascade
FAHFAs exert their effects on insulin signaling through a multi-pronged mechanism, primarily involving the activation of G-protein coupled receptors (GPCRs) and the modulation of inflammatory pathways.
G-Protein Coupled Receptor Activation
The insulin-sensitizing effects of FAHFAs are largely mediated by their interaction with specific GPCRs, most notably GPR120 (also known as FFAR4) and GPR40 (FFAR1).
-
GPR120 in Adipocytes and Macrophages: In adipocytes, PAHSAs bind to and activate GPR120, leading to an enhancement of insulin-stimulated glucose uptake.[1][2] This process is crucial for clearing glucose from the bloodstream. GPR120 is also highly expressed in pro-inflammatory macrophages.[7] Activation of GPR120 by omega-3 fatty acids, and similarly by FAHFAs, exerts potent anti-inflammatory effects by inhibiting inflammatory signaling pathways.[7][8] This reduction in inflammation is a key mechanism for improving systemic insulin sensitivity, as chronic low-grade inflammation is a major contributor to insulin resistance.
-
GPR40 in Pancreatic β-cells: In pancreatic β-cells, FAHFAs can activate GPR40, which potentiates glucose-stimulated insulin secretion (GSIS).[9] This leads to a more robust insulin release in response to elevated blood glucose levels, thereby improving glycemic control.
Downstream Insulin Signaling
The activation of GPR120 by FAHFAs in adipocytes enhances the canonical insulin signaling pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of GLUT4-containing vesicles to the plasma membrane and subsequent glucose uptake. FAHFAs potentiate this process, likely through GPR120-mediated signaling that converges with the insulin signaling pathway. While the exact points of crosstalk are still under investigation, it is hypothesized that GPR120 activation may influence key nodes in the insulin signaling cascade, such as the phosphorylation of Akt (Protein Kinase B).
Anti-Inflammatory Effects
Chronic inflammation in adipose tissue is a hallmark of insulin resistance. FAHFAs have demonstrated significant anti-inflammatory properties.[10] They can reduce the expression of pro-inflammatory cytokines like TNFα and IL-1β in adipose tissue macrophages. By dampening this inflammatory response, FAHFAs help to restore a more insulin-sensitive environment.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions described, the following diagrams have been generated using Graphviz (DOT language).
Caption: FAHFA and Insulin Signaling Pathway in Adipocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acids, Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
9-PAHSA: A Novel Endogenous Lipid as a Biomarker for Metabolic Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. 9-palmitic acid-hydroxy stearic acid (9-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), has emerged as a promising biomarker and therapeutic target in metabolic disease. This technical guide provides a comprehensive overview of the core knowledge surrounding 9-PAHSA, including its association with metabolic health, underlying signaling pathways, and detailed experimental protocols for its study.
Introduction
9-PAHSA is a member of the FAHFA class of lipids, which were first discovered in the adipose tissue of insulin-sensitive mice.[1] Subsequent research has demonstrated that circulating and tissue levels of 9-PAHSA are significantly reduced in insulin-resistant individuals and patients with T2D, highlighting its potential as a biomarker for metabolic dysregulation.[1][2] Preclinical studies have further revealed that administration of 9-PAHSA can improve glucose tolerance, enhance insulin secretion, and exert potent anti-inflammatory effects, suggesting a causal role in maintaining metabolic homeostasis.[1][3] This guide will delve into the quantitative data supporting its role as a biomarker, the molecular mechanisms of its action, and the practical methodologies required for its investigation.
Data Presentation: 9-PAHSA Levels in Metabolic Disease
Consistent findings from human and animal studies demonstrate an inverse correlation between 9-PAHSA levels and the severity of metabolic disease. The following tables summarize key quantitative data from the literature.
Table 1: Serum 9-PAHSA Concentrations in Humans
| Population | Condition | n | Serum 9-PAHSA Concentration (ng/mL) | Fold Change vs. Healthy Controls | Reference |
| Elderly Humans | Type 2 Diabetes | 30 | ~1.5 | ~0.5x | [1] |
| Elderly Humans | Healthy Controls | 30 | ~3.0 | - | [1] |
Note: Approximate values are extracted from graphical representations in the cited literature.
Table 2: Effects of 9-PAHSA Administration in Animal Models of Metabolic Disease
| Animal Model | Treatment | Duration | Key Outcomes | Reference |
| db/db mice | 50 mg/kg 9-PAHSA (gavage) | 2 weeks | Reduced blood glucose levels | [1] |
| db/db mice | 50 mg/kg 9-PAHSA (gavage) | 4 weeks | Ameliorated carotid vascular calcification, attenuated myocardial hypertrophy and dysfunction | [1] |
| High-Fat Diet-fed mice | Chronic 5- & 9-PAHSA infusion | Not specified | Improved insulin sensitivity and glucose tolerance | [4] |
| Aged, glucose-intolerant chow-fed mice | Single oral dose of 9-PAHSA | Acute | Improved glucose tolerance, augmented insulin and GLP-1 secretion | [4] |
| High-Fat Diet-fed mice | Not specified | Not specified | Decreased adipose tissue inflammation | [1] |
Signaling Pathways of 9-PAHSA
The biological effects of 9-PAHSA are primarily mediated through its interaction with the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[5] Activation of GPR120 by 9-PAHSA initiates a cascade of downstream signaling events that culminate in improved metabolic control and reduced inflammation.
GPR120-Mediated Anti-inflammatory Signaling
One of the key mechanisms of 9-PAHSA is the inhibition of the pro-inflammatory NF-κB pathway.[5][6] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is a central driver of chronic low-grade inflammation associated with metabolic disease.
Regulation of Autophagy
Recent evidence suggests that 9-PAHSA may also play a significant role in regulating autophagy, a cellular process essential for clearing damaged organelles and maintaining cellular homeostasis.[1] In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to promote autophagic flux, potentially through the Akt/mTOR signaling pathway.[1]
Experimental Protocols
Quantification of 9-PAHSA in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 9-PAHSA from serum or plasma.
Materials:
-
Internal Standard (IS): 13C-labeled 9-PAHSA
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Chloroform
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw serum/plasma samples on ice.
-
To 100 µL of sample, add 900 µL of ice-cold methanol containing a known amount of 13C-labeled internal standard.
-
For tissues, homogenize a known weight of tissue in a suitable buffer and perform a lipid extraction (e.g., Bligh-Dyer).
-
-
Protein Precipitation:
-
Vortex the sample/methanol mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (for enrichment):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water).
-
Elute 9-PAHSA with a high percentage of organic solvent (e.g., 90% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90% methanol).
-
Inject the sample onto a C18 column.
-
Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate 9-PAHSA from other lipids.
-
Detect and quantify 9-PAHSA and its internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
References
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Unseen Architects: A Technical Guide to the Discovery and Significance of Branched Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Initially discovered in the early 19th century, their biological significance has been increasingly recognized in recent decades. Predominantly found in bacteria, ruminant-derived food products, and certain human tissues, BCFAs play crucial roles in maintaining cell membrane fluidity, modulating signaling pathways, and influencing host-microbe interactions. This in-depth technical guide provides a comprehensive overview of the historical discovery of BCFAs, their diverse biological functions, and the experimental methodologies used for their study. Particular focus is given to their interaction with key cellular signaling pathways, including Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Nuclear Factor-kappa B (NF-κB), highlighting their potential as therapeutic targets in metabolic and inflammatory diseases. Detailed experimental protocols for the extraction and analysis of BCFAs are provided, alongside quantitative data on their distribution in various biological matrices.
A Historical Perspective: The Dawn of Branched-Chain Fatty Acid Discovery
The journey into the world of branched-chain fatty acids began in the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul. While meticulously studying animal fats, Chevreul isolated a novel fatty acid from the head oil of dolphins and porpoises in 1823, which he named "acide phocénique," now known as isovaleric acid.[1] This marked the first identification of a fatty acid with a branched-chain structure, a departure from the more common straight-chain fatty acids. Chevreul's groundbreaking research, published in his seminal work "Recherches chimiques sur les corps gras d'origine animale," laid the foundation for the field of lipid chemistry and opened the door to understanding the vast diversity of fatty acid structures.[2][3] His meticulous methods of isolation and characterization, including the use of melting points to assess purity, were revolutionary for his time.[4]
For much of the following century, the focus of fatty acid research remained on straight-chain variants. However, with the advent of more sophisticated analytical techniques in the 20th century, the prevalence and importance of BCFAs in the biological world became increasingly apparent. Researchers began to identify iso- and anteiso-fatty acids, characterized by a methyl group on the penultimate or antepenultimate carbon, respectively, as major components of bacterial cell membranes.[5][6] This discovery was pivotal, as it highlighted a fundamental structural difference in the lipids of many microorganisms compared to those of higher eukaryotes and established their importance in microbial physiology and taxonomy.
The Significance of Branched Architecture: Biological Roles and Mechanisms
Branched-chain fatty acids are far more than mere structural variants; they are active participants in a multitude of biological processes, from maintaining the physical properties of cell membranes to acting as potent signaling molecules.
Architects of the Cell Membrane
The methyl branches in BCFAs introduce kinks in their acyl chains, preventing the tight packing that is characteristic of saturated straight-chain fatty acids. This structural disruption has a profound effect on the biophysical properties of cell membranes. In bacteria, where BCFAs can constitute a significant portion of the membrane lipids, they play a critical role in regulating membrane fluidity.[6][7] This is particularly important for bacteria that inhabit environments with fluctuating temperatures, as the lower melting points of BCFAs help to maintain the membrane in a fluid state, which is essential for the function of membrane-bound proteins and transport processes.
Modulators of Cellular Signaling
Beyond their structural role, BCFAs have emerged as important signaling molecules, capable of influencing key cellular pathways involved in metabolism and inflammation.
Recent research has identified BCFAs, specifically their CoA thioesters, as high-affinity ligands for PPARα, a nuclear receptor that plays a central role in lipid metabolism.[8] The binding of BCFA-CoA to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in fatty acid oxidation.[8] This suggests that BCFAs can actively regulate their own breakdown and contribute to overall lipid homeostasis. The monomethyl BCFA isopalmitic acid (IPA) has been shown to be a potent PPARα activator.[9]
Chronic inflammation is a hallmark of many metabolic diseases. BCFAs have demonstrated anti-inflammatory properties, in part through their ability to modulate the NF-κB signaling pathway. In intestinal epithelial cells, BCFAs have been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like interleukin-8 (IL-8).[10] This effect is mediated by the inhibition of Toll-like receptor 4 (TLR4) signaling, which in turn prevents the activation of NF-κB, a key transcription factor for inflammatory genes.[10] This suggests a protective role for BCFAs in maintaining gut health and mitigating intestinal inflammation.[3]
Quantitative Distribution of Branched-Chain Fatty Acids
The abundance of BCFAs varies significantly across different biological sources. Ruminant-derived products are particularly rich in these fatty acids due to the synthetic activity of their gut microbiota.
Table 1: Concentration of Branched-Chain Fatty Acids in Various Food Products
| Food Product | Total BCFA (% of total fatty acids) | Predominant BCFAs | Reference(s) |
| Cow's Milk | 1.7 - 3.4 | iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0 | [11] |
| Sheep's Milk | 1.8 - 3.1 | iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0 | [12] |
| Goat's Milk | 1.2 - 2.4 | iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0 | [12] |
| Camel's Milk | ~6.0 | Not specified | |
| Human Milk | ~0.4 | Not specified | [7][13][14] |
| Beef | Variable | iso-14:0, iso-16:0, iso-15:0, iso-17:0, anteiso-15:0, anteiso-17:0 | [12] |
| Lamb | Variable | iso-14:0, iso-16:0, iso-15:0, iso-17:0, anteiso-15:0, anteiso-17:0 | [12] |
| Yogurt | ~152 mg/serving | Not specified | [11] |
| Butter | ~195 mg/serving | Not specified | [11] |
| Cheddar Cheese | ~148 mg/serving | Not specified | [11] |
Table 2: Concentration of Branched-Chain Fatty Acids in Human Tissues
| Tissue | Condition | Total BCFA (% of total fatty acids) | Key Findings | Reference(s) |
| Adipose Tissue | Lean individuals | Higher | Adipose tissue BCFA content is positively correlated with insulin sensitivity. | [6] |
| Adipose Tissue | Obese individuals | ~30% lower than lean | Lower BCFA levels are associated with obesity. | [6] |
| Serum | Non-obese women | Higher | iso-BCFAs are inversely associated with BMI. | [11] |
| Serum | Obese women | Lower | - | [11] |
Experimental Protocols for the Study of Branched-Chain Fatty Acids
The accurate analysis of BCFAs requires specific and robust experimental protocols, from initial lipid extraction to final quantification. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for BCFA analysis.
Lipid Extraction from Tissues and Cells
The Bligh and Dyer method is a widely used protocol for the efficient extraction of total lipids from biological samples.[8][15]
Protocol 1: Bligh and Dyer Lipid Extraction
-
Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol:water (1:2:0.8, v/v/v) solution.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Washing: The chloroform phase is washed with a methanol:water (1:1, v/v) solution to remove non-lipid contaminants.
-
Drying: The final chloroform extract is dried under a stream of nitrogen gas.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs) through a process called transesterification.[16][17]
Protocol 2: Transesterification to FAMEs
-
Reagent Preparation: Prepare a solution of 1.25 M HCl in methanol.
-
Reaction: Add the methanolic HCl to the dried lipid extract.
-
Incubation: Heat the mixture at 85°C for 1 hour.
-
Extraction: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the phases.
-
FAME Collection: The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The separation and quantification of FAMEs are performed using a gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters:
-
Column: A polar capillary column, such as a DB-23 or similar, is typically used for the separation of FAMEs.
-
Injector: Splitless injection is commonly employed to maximize the transfer of analytes to the column.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 50°C), ramp up to an intermediate temperature (e.g., 180°C), and then to a final temperature (e.g., 230°C).
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Future Directions and Therapeutic Potential
The growing body of evidence highlighting the diverse biological roles of branched-chain fatty acids has opened up new avenues for research and therapeutic development. Their ability to modulate key metabolic and inflammatory pathways suggests their potential as novel therapeutic agents for conditions such as metabolic syndrome, obesity, and inflammatory bowel disease. Further research is needed to fully elucidate the specific mechanisms of action of different BCFA isomers and to explore their potential for clinical applications. The development of targeted nutritional interventions or pharmacological agents that modulate BCFA levels could offer new strategies for the prevention and treatment of a range of chronic diseases.
Conclusion
From their initial discovery as structural curiosities to their current recognition as potent signaling molecules, branched-chain fatty acids have traveled a long and fascinating scientific journey. This technical guide has provided a comprehensive overview of their history, biological significance, and the methodologies used for their study. For researchers, scientists, and drug development professionals, a deeper understanding of these "unseen architects" of cellular function will be crucial in unlocking their full therapeutic potential and translating this knowledge into novel strategies for improving human health.
References
- 1. Michel Eugène Chevreul - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Chevreul Work | Cyberlipid [cyberlipid.gerli.com]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. Adipose tissue monomethyl branched chain fatty acids and insulin sensitivity: effects of obesity and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Extraction [bio-protocol.org]
- 11. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Nutritional Factors on Fat Content, Fatty Acid Composition, and Sensorial Properties of Meat and Milk from Domesticated Ruminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 15. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 16. 2.4. Lipid Transesterification and GC-MS Analysis [bio-protocol.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of 9-PAHSA Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated therapeutic potential. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has been identified as a significant mediator of anti-inflammatory responses. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of 9-PAHSA. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a thorough resource for researchers in lipid biology and drug development.
Introduction to FAHFAs and 9-PAHSA
Discovered in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with notable anti-diabetic and anti-inflammatory properties.[1] These lipids consist of a fatty acid esterified to a hydroxy fatty acid.[1] The specific regioisomer is determined by the position of the ester branch on the hydroxy fatty acid backbone; for instance, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1]
Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong correlation with insulin sensitivity.[1][2] 9-PAHSA is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[1] Administration of 9-PAHSA has been shown to decrease adipose tissue inflammation and improve glucose tolerance in murine models.[1][2] While both S- and R-stereoisomers of 9-PAHSA exhibit anti-inflammatory effects, the S-enantiomer appears to be more potent in mediating metabolic benefits such as glucose uptake.[1] This guide focuses specifically on the anti-inflammatory functions of the 9-PAHSA family.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.[1]
GPR120-Mediated Signaling
A key mechanism for 9-PAHSA's anti-inflammatory activity is its function as a ligand for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][3] GPR120 is recognized as an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[1] In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[1]
Upon activation by 9-PAHSA, GPR120 initiates a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[1][4] This inhibitory action prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[1][5] Studies using GPR120 knockdown in 3T3-L1 cells have confirmed that the anti-inflammatory effects of 9-PAHSA are significantly attenuated in the absence of the receptor.[1][3]
Chemokine Receptor Antagonism
Recent studies have revealed that 9-PAHSA can also exert weak anti-inflammatory effects by acting as an antagonist on selected chemokine receptors, specifically CCR6, CCR7, CXCR4, and CXCR5, with an IC50 in the micromolar range.[6][7] This antagonism can reduce the migration of immune cells, such as T-cells, to sites of inflammation. For example, 9-PAHSA has been shown to reduce CCL19-induced human CD4+ T-cell migration.[7]
Other Potential Mechanisms
While GPR120 is a primary mediator, PAHSAs have also been identified as selective agonists for GPR40, another fatty acid receptor involved in glucose homeostasis.[8] Blocking GPR40 can reverse some of the metabolic benefits of PAHSA treatment.[8] Although its direct role in 9-PAHSA's anti-inflammatory action is less defined than GPR120, the interplay between these receptors in metabolic and inflammatory signaling is an area of active investigation.[1]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of 9-PAHSA have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of 9-PAHSA on Cytokine and Chemokine Secretion
| Cell Type | Stimulant | 9-PAHSA Concentration | Measured Marker | Result | Reference |
| Human PBMCs (MIMIC® PTE) | LPS (10 ng/mL) | 10 µM | CXCL10 | 2-fold reduction in secretion | [6] |
| Human PBMCs (MIMIC® PTE) | LPS (10 ng/mL) | 100 µM | CXCL10 | 3.7-fold reduction in secretion (p < 0.001) | [6] |
| Human PBMCs (MIMIC® PTE) | LPS | 10-100 µM | MIP-1 beta, MCP | Reduced secretion | [6][7] |
| Mouse Macrophage-like (RAW 264.7) | LPS (100 ng/mL) | 2-10 µM | IL-1β, IL-6 (gene expression) | Suppressed gene expression, comparable to 10 µM dexamethasone | [9] |
| Mouse Bone Marrow-Derived Macrophages | LPS | Not specified | TNF-α, IL-6 | Attenuated secretion | [6] |
Table 2: In Vivo Effects of 9-PAHSA on Inflammatory Markers
| Animal Model | Treatment | Tissue/Cell Type | Measured Marker | Result | Reference |
| High-Fat Diet (HFD) Mice | Chronic 9-PAHSA | Adipose Tissue Macrophages | IL-1β, TNF-α | Reduced number of pro-inflammatory macrophages | [8] |
| HFD Mice | Consecutive gavage | Adipose Tissue Macrophages | TNF-α, IL-1β | Significant reduction in cytokine levels | [5] |
| Chemically Induced Colitis Mice | 9-PAHSA treatment | Colon | Clinical outcomes | Significant improvements, suggesting remediation of inflammation | [5] |
Table 3: Effects of 9-PAHSA on Immune Cell Activation
| Cell Type | Stimulant | 9-PAHSA Treatment | Measured Marker | Result | Reference |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | Dose-dependent | CD80, CD86, CD40, MHCII | Abrogated expression | [5] |
| Human CD4+ T-cells | CCL19 (300 ng/mL) | 10 µM | Cell Migration | Reduced migration | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on 9-PAHSA's anti-inflammatory properties.
In Vitro Human Cellular Model of Innate Immunity (MIMIC® PTE)
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors are enriched by Ficoll density gradient separation.[6]
-
Culture and Differentiation: PBMCs are cultured in conditions that replicate the physiologic migration of monocytes through the vasculature into tissue, leading to the derivation of dendritic cells.[6]
-
Treatment: The MIMIC® PTE constructs are pre-activated with LPS (concentration determined by pilot experiments, e.g., 10 ng/mL). Subsequently, different concentrations of 9-PAHSA (e.g., 10-100 µM) are added.[6]
-
Analysis: Supernatants are collected to measure the secretion of a panel of cytokines and chemokines using multiplex assays.[6]
Macrophage Culture and Stimulation
-
Cell Line: RAW 264.7, a mouse macrophage-like cell line, is commonly used.[9]
-
Seeding: Cells are seeded at a density of 3 x 10^6 cells into a 10 cm petri dish.[9]
-
Treatment: Cells are treated with LPS (e.g., 100 ng/mL) to induce an inflammatory response, with or without co-incubation of 9-PAHSA (e.g., 2 and 10 µM).[9]
-
Analysis:
-
Gene Expression (RT-qPCR): RNA is isolated, and the mRNA expression of cytokines like IL-1β and IL-6 is determined by quantitative reverse transcription-polymerase chain reaction.[9]
-
Protein Secretion (ELISA): Culture supernatants are analyzed for secreted cytokines using enzyme-linked immunosorbent assays.
-
GPCR Activation Assays
-
Cell Lines: HEK293 cells overexpressing the GPCR of interest (e.g., GPR120 or GPR40) are utilized.[6]
-
Calcium Flux Assay: For G protein-dependent endpoints, cells co-expressing the GPCR and a chimeric Gα16 protein are used. Changes in intracellular calcium concentration upon ligand binding are measured.[6]
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPCR, providing another readout of receptor activation.
T-Cell Migration Assay
-
Apparatus: A 24-well Boyden-Chamber trans-well setup is used.[7]
-
Procedure:
-
Quantification: The number of cells that migrate to the lower chamber is quantified to determine the extent of migration inhibition.
Conclusion
9-PAHSA is an endogenous lipid with well-documented anti-inflammatory effects, in addition to its known anti-diabetic properties.[1] Its primary mechanism of action involves the activation of GPR120 and the subsequent inhibition of the pro-inflammatory NF-κB pathway, providing a clear rationale for its therapeutic potential.[1][4] Furthermore, its ability to antagonize specific chemokine receptors adds another layer to its immunomodulatory functions.[6][7]
Quantitative data from a range of preclinical models consistently demonstrate its ability to suppress inflammatory markers and ameliorate disease phenotypes in inflammatory conditions.[5][8] However, it is worth noting that some studies suggest the anti-inflammatory potential is weak and requires high concentrations of 9-PAHSA.[6][7] The detailed experimental protocols provided herein offer a foundation for further investigation. Continued research into the FAHFA family of lipids is poised to uncover new opportunities for treating metabolic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of a Novel Lipid: An In-depth Technical Guide to the Stereoisomers of 9-PAHSA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among these, 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) has emerged as a key molecule with potent anti-diabetic and anti-inflammatory properties. The presence of a chiral center at the 9th carbon of the hydroxystearic acid backbone gives rise to two stereoisomers, 9(R)-PAHSA and 9(S)-PAHSA, which, as current research reveals, possess distinct biological activities and mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of these stereoisomers, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of metabolic disease, immunology, and therapeutic development.
Introduction: The Significance of Stereochemistry in 9-PAHSA Biology
The discovery of FAHFAs has opened new avenues in lipid research, revealing their roles as signaling molecules with profound effects on metabolic and inflammatory processes.[1][2] Levels of PAHSAs in serum and adipose tissue have been shown to correlate positively with insulin sensitivity in humans.[3] 9-PAHSA, one of the most abundant and well-characterized PAHSA isomers, has been the subject of intensive investigation.[3]
The chirality of 9-PAHSA is a critical determinant of its biological function.[3] While the racemic mixture of 9-PAHSA demonstrates beneficial effects, dissecting the individual contributions of the 9(R)- and 9(S)-PAHSA enantiomers has unveiled a fascinating dichotomy in their activities. Notably, while both isomers exhibit anti-inflammatory properties, the S-enantiomer, 9(S)-PAHSA, appears to be the more potent modulator of glucose homeostasis.[4][5] This stereospecificity has significant implications for drug development, suggesting that enantiomerically pure compounds may offer enhanced therapeutic efficacy and reduced off-target effects.
Interestingly, studies have shown that 9(R)-PAHSA is the predominant stereoisomer found in the adipose tissue of certain mouse models.[1][6] The biosynthesis and degradation of 9-PAHSA are also stereospecific, with a cellular preference for the production of the R-isomer and selective hydrolysis of the S-isomer by the enzyme carboxyl ester lipase (CEL).[1][3]
Quantitative Data on the Differential Effects of 9-PAHSA Stereoisomers
The following tables summarize the key quantitative findings from various studies, highlighting the distinct biological activities of 9(R)-PAHSA and 9(S)-PAHSA.
Table 1: Comparative Metabolic Effects of 9-PAHSA Stereoisomers
| Biological Activity | 9(S)-PAHSA | 9(R)-PAHSA | Key Findings |
| Glucose-Stimulated Insulin Secretion (GSIS) | More Potent | Less Potent | 9(S)-PAHSA demonstrates a significant advantage over 9(R)-PAHSA in promoting GSIS.[4][6] |
| Insulin-Stimulated Glucose Uptake | More Potent | Less Potent | 9(S)-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[4][5][6] |
| GPR40 Receptor Activation | Higher Affinity | Lower Affinity | The superior metabolic effects of 9(S)-PAHSA are largely attributed to its higher affinity for the G protein-coupled receptor 40 (GPR40).[4][6][7] |
Table 2: Comparative Anti-inflammatory Effects of 9-PAHSA Stereoisomers
| Biological Activity | 9(S)-PAHSA | 9(R)-PAHSA | Key Findings |
| GPR120 Receptor Activation | Agonist | Agonist | Both stereoisomers activate G protein-coupled receptor 120 (GPR120) to exert anti-inflammatory effects.[4][8][9] |
| NF-κB Pathway Inhibition | Effective | Effective | Both isomers inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[4][8] |
| Cytokine Reduction | Effective | Effective | Both isomers have been shown to reduce the secretion of pro-inflammatory cytokines.[4] |
Table 3: In Vitro Glucose Uptake in Adipocytes
| Cell Line | Compound | Concentration | Treatment Duration | Effect on Glucose Uptake |
| 3T3-L1 Adipocytes | 9-PAHSA (racemic) | 20 µM | 6 days | Increased glucose transport at submaximal and maximal insulin concentrations.[10] |
| Human & Mouse 3T3-L1 Adipocytes | 9-PAHSA | 20 µM | 48 hours | No increase in basal or insulin-stimulated glucose uptake.[11][12] |
Note: The conflicting findings in Table 3 underscore the need for standardized experimental protocols and further investigation to fully elucidate the effects of 9-PAHSA on glucose uptake. Methodological differences, such as the vehicle used for PAHSA administration, may contribute to these discrepancies.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 9-PAHSA stereoisomers.
Chiral Separation of 9-PAHSA Enantiomers by HPLC
This protocol is adapted from validated methods for the enantioselective analysis of 9-PAHSA isomers.[1][6]
Materials and Equipment:
-
HPLC System: Standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometer detector.[6]
-
Chiral Column: Lux 3 μm Cellulose-3 column.[1]
-
Solvents: HPLC-grade methanol (MeOH) and water (H₂O).[6]
-
Additives: Formic acid (FA) for LC-MS or Trifluoroacetic acid (TFA) for UV detection.[6]
-
Standards: Enantiopure 9(R)-PAHSA and 9(S)-PAHSA, and racemic 9-PAHSA.[6]
Procedure:
-
Sample Preparation: For biological samples, perform lipid extraction using a method like Bligh-Dyer or Folch, followed by solid-phase extraction (SPE) to enrich the FAHFA fraction.[6]
-
Mobile Phase Preparation: Prepare the mobile phase: Methanol / Water / Formic Acid (96:4:0.1, v/v/v). Degas the mobile phase thoroughly.[1][6]
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
Injection: Inject the prepared sample or standard.[6]
-
Isocratic Elution: Perform the chromatographic run using the prepared mobile phase.[6] Under these conditions, S-9-PAHSA typically elutes before R-9-PAHSA.[1]
In Vitro Glucose Uptake Assay in Adipocytes
This protocol outlines a general procedure to measure the effect of 9-PAHSA stereoisomers on glucose uptake in adipocyte cell lines (e.g., 3T3-L1).[10]
Materials and Reagents:
-
Differentiated adipocytes (e.g., 3T3-L1).
-
9(R)-PAHSA and 9(S)-PAHSA.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG.
-
Insulin.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours.
-
PAHSA Treatment: Treat the cells with the desired concentrations of 9(R)-PAHSA or 9(S)-PAHSA for a specified duration.
-
Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin for 15-30 minutes.
-
Glucose Uptake Measurement:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing the radiolabeled or fluorescent glucose analog and incubate for 5-10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
In Vivo Administration of 9-PAHSA in Mice for Metabolic Studies
This protocol describes the preparation and administration of 9-PAHSA to mice for assessing its metabolic effects.[13]
Materials:
-
9(R)-PAHSA or 9(S)-PAHSA.
-
Vehicle solution: 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).[13]
-
Oral gavage needles.
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution.
-
Weigh the required amount of the 9-PAHSA isomer based on the desired dose (e.g., 50 mg/kg).
-
Dissolve the 9-PAHSA in the vehicle. Gentle warming and vortexing can aid dissolution. Ensure the final solution is clear.[13]
-
-
Administration:
-
Administer the solution to mice via oral gavage.[13]
-
-
Metabolic Assessment:
-
Perform metabolic tests such as an Oral Glucose Tolerance Test (OGTT) or an Intraperitoneal Insulin Tolerance Test (IPITT) at desired time points after administration.[13]
-
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the 9-PAHSA stereoisomers are a direct consequence of their differential engagement with specific signaling pathways, primarily involving G-protein coupled receptors (GPCRs).[3]
Metabolic Signaling: The Role of GPR40
The superior metabolic effects of 9(S)-PAHSA are predominantly mediated through its higher affinity for GPR40, a receptor highly expressed in pancreatic β-cells.[4][7] Activation of GPR40 by 9(S)-PAHSA leads to enhanced glucose-stimulated insulin secretion (GSIS).[4][6]
References
- 1. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9‑Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 12. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Quantitative Analysis of 9-PAHSA Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] One of the most studied isomers, 9-palmitic acid hydroxy stearic acid (9-PAHSA), has emerged as a promising therapeutic target due to its roles in improving glucose tolerance, stimulating insulin secretion, and exerting anti-inflammatory effects, often through the G-protein coupled receptor GPR120.[1][2] Accurate and robust quantitative analysis of 9-PAHSA in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics. This document provides detailed protocols for the quantification of 9-PAHSA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), summarizes key quantitative parameters, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative LC-MS/MS Parameters for 9-PAHSA Analysis
The following table summarizes the typical parameters used for the quantitative analysis of 9-PAHSA and its isomers by LC-MS/MS. These parameters have been compiled from various optimized protocols to provide a comprehensive reference.[2][3]
| Parameter | Description |
| Liquid Chromatography Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)[2][3] |
| Mobile Phase | Isocratic elution with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide.[2][3] |
| Flow Rate | 0.2 mL/min[2][3] |
| Column Temperature | 25°C[2][3] |
| Injection Volume | 10 µL (from a 40 µL reconstituted sample)[3] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., TSQ Quantiva)[2][3] |
| Ionization Mode | Negative Ion Electrospray (ESI-)[1][2] |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z): 537[2][4] Quantifier Product Ion (m/z): 255 (Palmitic acid fragment)[2][4] Qualifier Product Ions (m/z): 281 (Dehydrated hydroxystearic acid fragment), 299 (Hydroxystearic acid fragment)[2][4] |
| Internal Standard | ¹³C₄-9-PAHSA or ¹³C₁₆-9-PAHSA[3][4] |
Experimental Protocols
Lipid Extraction from Biological Matrices
This protocol describes a liquid-liquid extraction method for isolating lipids, including 9-PAHSA, from adipose tissue, serum, or plasma.[2][3]
Materials:
-
Adipose tissue (~150 mg), serum or plasma (~200 µL)[3]
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)[3]
-
Internal Standard Solution (e.g., 5 pmol of ¹³C₄-9-PAHSA in chloroform)[2][3]
-
Dounce homogenizer (for tissue)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Adipose Tissue: Place approximately 150 mg of tissue in a Dounce homogenizer on ice. Add 1.5 mL of PBS, 1.5 mL of methanol, and 3.0 mL of chloroform containing the internal standard.[2][3] Homogenize thoroughly.
-
Serum/Plasma: To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard.[3]
-
-
Phase Separation: Vortex the mixture for 30 seconds and then centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[3]
-
Lipid Collection: Carefully collect the lower organic (chloroform) layer using a glass pipette and transfer it to a new tube.
-
Drying: Dry the organic phase under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C or proceed to the solid-phase extraction step.[3]
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This protocol enriches FAHFAs from the total lipid extract, removing neutral lipids that can interfere with LC-MS/MS analysis.[2][3]
Materials:
-
Silica SPE cartridge (e.g., 100 mg)
-
Hexane
-
Ethyl acetate
-
Chloroform
Procedure:
-
Cartridge Conditioning: Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane.[3]
-
Sample Loading: Reconstitute the dried lipid extract from the previous step in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[3]
-
Elution of Neutral Lipids: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids. Discard this fraction.[3]
-
Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of 100% ethyl acetate into a clean collection tube.[2][3]
-
Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen. The sample is now ready for reconstitution and LC-MS/MS analysis. Store at -80°C if not analyzing immediately.[2][3]
LC-MS/MS Analysis
Procedure:
-
Sample Reconstitution: Reconstitute the dried, enriched FAHFA fraction in 40 µL of methanol.[3]
-
Injection: Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.[2][3]
-
Data Acquisition: Acquire data using the parameters outlined in the quantitative data table above. Use Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for 9-PAHSA and the internal standard.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for 9-PAHSA quantitative analysis.
9-PAHSA Signaling Pathway
9-PAHSA exerts many of its beneficial effects by acting as a ligand for the G-protein coupled receptor GPR120.[1][5] Activation of GPR120 can initiate signaling cascades that lead to anti-inflammatory effects, partly through the inhibition of the NF-κB pathway.[2][5] Additionally, 9-PAHSA has been shown to influence autophagy-related pathways.[6]
Caption: Simplified signaling pathways of 9-PAHSA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of 9-PAHSA in Biological Matrices using 9-PAHSA-13C4 as an Internal Standard
References
- 1. benchchem.com [benchchem.com]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Protocol for the Extraction of 9-PAHSA from Human Plasma: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 9-palmitic acid-hydroxy stearic acid (9-PAHSA) from human plasma. 9-PAHSA is a bioactive lipid from the fatty acid esters of hydroxy fatty acids (FAHFAs) class, which has demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] Accurate and efficient extraction is crucial for its quantification in clinical and research settings.
Introduction
9-PAHSA is an endogenous lipid that plays a significant role in metabolic regulation and inflammatory signaling.[2][4] It is the predominant PAHSA isomer found in mice and is also present in human serum and adipose tissue.[5] Studies have shown that lower levels of circulating PAHSAs are associated with insulin resistance in humans.[6] The analysis of 9-PAHSA in biological samples like human plasma is challenging due to the presence of various isomers and its low abundance.[7] This protocol outlines a robust method for the extraction and enrichment of 9-PAHSA from human plasma, primarily involving a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using liquid chromatography-mass spectrometry (LC-MS).[1][3]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the extraction of 9-PAHSA from human plasma.
Materials and Reagents
-
Human Plasma: Collected in EDTA- or citrate-containing tubes and stored at -80°C. To minimize degradation, thaw on ice before use.[8]
-
Internal Standard: ¹³C-labeled 9-PAHSA (e.g., ¹³C₁₆-9-PAHSA or ¹³C₄-9-PAHSA) for accurate quantification.[6][8]
-
Solvents (HPLC or LC-MS grade):
-
Methanol
-
Chloroform
-
Hexane
-
Ethyl acetate
-
Acetonitrile
-
-
Phosphate-Buffered Saline (PBS)
-
Solid-Phase Extraction (SPE) Cartridges: Silica-based cartridges (e.g., Strata SI-1 Silica, 500 mg, 3 mL).[6]
-
Glassware and Equipment:
-
Glass centrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge capable of 2,200 x g and 4°C
-
Nitrogen evaporator
-
SPE vacuum manifold[9]
-
Sample Preparation and Lipid Extraction (LLE)
This initial step separates lipids from other plasma components.
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Aliquoting: In a glass centrifuge tube, add 200 µL of human plasma.[6]
-
Addition of Buffers and Solvents: Add 1.3 mL of PBS and 1.5 mL of methanol to the plasma sample.[6]
-
Internal Standard Spiking: Add a known amount of the ¹³C-labeled 9-PAHSA internal standard to 3 mL of chloroform. A typical amount is 1-5 pmol per sample.[4][6] Add this chloroform solution to the plasma mixture.
-
Extraction: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.[6]
-
Phase Separation: Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C.[6] This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection of Organic Phase: Carefully transfer the lower organic phase to a new clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.[6]
-
Storage: The dried lipid extract can be stored at -80°C until the solid-phase extraction step.[6]
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This step purifies the FAHFAs from other lipid classes.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by passing 6 mL of hexane through it.[6]
-
Sample Loading: Reconstitute the dried lipid extract from the LLE step in a small volume of chloroform (e.g., 100 µL) and load it onto the conditioned SPE cartridge.[10]
-
Elution of Neutral Lipids: Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids like triglycerides and cholesterol esters. Discard this fraction.[6][8]
-
Elution of FAHFAs: Elute the desired FAHFA fraction, including 9-PAHSA, with 4 mL of ethyl acetate.[6] It is recommended to add the solvent in 2 mL increments to avoid overfilling the column.[6]
-
Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the final dried extract in a small volume (e.g., 40-50 µL) of methanol for LC-MS analysis.[4]
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the 9-PAHSA extraction protocol. Absolute recovery values can vary between laboratories and should be determined empirically.
| Parameter | Value/Range | Reference |
| Sample Volume | 200 µL Human Plasma | [6] |
| Internal Standard | ¹³C-labeled 9-PAHSA | [6][8] |
| LLE Solvents | Chloroform:Methanol:PBS | [6] |
| SPE Stationary Phase | Silica | [6] |
| SPE Wash Solvent | 95:5 Hexane:Ethyl Acetate | [6] |
| SPE Elution Solvent | Ethyl Acetate | [6] |
| LC-MS Analysis | Reversed-phase C18 column | [6] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [4] |
Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction of 9-PAHSA from human plasma.
Signaling Pathway of 9-PAHSA
9-PAHSA exerts its anti-inflammatory effects primarily through the activation of the G protein-coupled receptor 120 (GPR120), which leads to the inhibition of the NF-κB signaling pathway.
Conclusion
The protocol described provides a reliable and effective method for the extraction and enrichment of 9-PAHSA from human plasma. Adherence to these steps, particularly the use of an appropriate internal standard and careful execution of the LLE and SPE procedures, is critical for obtaining accurate and reproducible quantitative results. This methodology is essential for researchers and clinicians investigating the role of 9-PAHSA in health and disease, and for the development of potential therapeutic agents targeting this bioactive lipid.
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solid-Phase Extraction Method for FAHFA Enrichment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the enrichment of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) from biological matrices using solid-phase extraction (SPE). FAHFAs are a class of bioactive lipids with significant anti-diabetic and anti-inflammatory properties, making their accurate quantification crucial for research and drug development.[1][2][3][4] The protocols outlined below are based on established methods and include both a standard and a rapid procedure for FAHFA enrichment, preceding downstream analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction
FAHFAs are endogenous lipids that play a vital role in metabolic regulation and inflammatory signaling.[1][3][4] Accurate measurement of these low-abundance lipids requires an effective enrichment step to remove interfering substances from complex biological samples like tissues and serum.[5][6] Solid-phase extraction is a critical technique that isolates FAHFAs based on their polarity, enabling more sensitive and reliable quantification by LC-MS.[6] This application note details the necessary protocols for lipid extraction and subsequent FAHFA enrichment using silica-based SPE cartridges.
Key Experimental Protocols
Lipid Extraction from Biological Samples
Prior to SPE, total lipids must be extracted from the biological matrix. The following are protocols for adipose tissue and serum/plasma.
1.1. Lipid Extraction from Adipose Tissue
This protocol is adapted from established methods for lipid extraction from adipose tissue.[5][7]
-
Sample Homogenization:
-
Weigh 150 mg of adipose tissue (e.g., perigonadal white adipose tissue - PGWAT) and place it in a Dounce homogenizer on ice.[5][7]
-
Add a mixture of 1.5 mL Phosphate-Buffered Saline (PBS), 1.5 mL methanol, and 3 mL chloroform.[5][7]
-
If using internal standards, add them to the chloroform prior to extraction (e.g., 5 pmol/sample of 13C4-9-PAHSA and 13C18-12-OAHSA, and 1 pmol/sample of 13C16-5-PAHSA).[5][7]
-
Homogenize the tissue thoroughly on ice.
-
-
Phase Separation:
-
Drying:
1.2. Lipid Extraction from Serum or Plasma
This protocol is suitable for the extraction of lipids from blood-derived samples.[5][7]
-
Sample Preparation:
-
Extraction and Phase Separation:
-
Drying:
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This section describes two protocols for the enrichment of FAHFAs using silica SPE cartridges. The standard method relies on gravity, while the faster protocol utilizes positive pressure.
2.1. Standard SPE Protocol (Gravity-based)
This method can take approximately 4 hours to complete.[5]
-
Materials:
-
Procedure:
-
Cartridge Conditioning: Condition the silica cartridge with 6 mL of hexane.[5][7]
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned cartridge.[5][7]
-
Washing (Elution of Neutral Lipids): Wash the cartridge with 6 mL of 5% ethyl acetate in hexane (95:5 hexane:ethyl acetate) to elute neutral lipids like triacylglycerols and cholesterol esters.[5][6][7]
-
Elution of FAHFAs: Elute the FAHFAs with 4 mL of ethyl acetate.[5][6][7]
-
Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Storage: Store the enriched FAHFA sample at -80°C until LC-MS analysis.[5][7]
-
2.2. Faster SPE Protocol (Positive Pressure-based)
This modified protocol reduces the SPE step to approximately 1 hour by using positive pressure (e.g., nitrogen gas) to facilitate solvent flow.[5][6]
-
Materials:
-
Procedure:
-
Cartridge Pre-washing: Pre-wash the cartridge with 6 mL of ethyl acetate.[5][7]
-
Cartridge Conditioning: Condition the cartridge with 6 mL of hexane.[5][7]
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the cartridge.[5][7]
-
Washing (Elution of Neutral Lipids): Apply positive pressure to elute neutral lipids with 6 mL of 5% ethyl acetate in hexane. Add the solvent in 2 mL increments to avoid overfilling the column.[5]
-
Elution of FAHFAs: Elute the FAHFAs with 4 mL of ethyl acetate using positive pressure.[5][7]
-
Drying: Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Storage: Store the enriched sample at -80°C prior to analysis.[5][7]
-
Note on Background Signal: Silica SPE columns can introduce a background signal for certain FAHFAs, particularly Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs).[5] This background can account for up to 15% of the total signal in low-concentration samples like serum.[1][5] It is recommended to process a blank sample (e.g., water instead of serum) to determine the background level for accurate quantification.[1]
Data Presentation
The following tables summarize the quantitative parameters for the described protocols.
Table 1: Lipid Extraction Parameters
| Parameter | Adipose Tissue | Serum/Plasma |
| Sample Amount | 150 mg | 200 µL |
| PBS Volume | 1.5 mL | 1.3 mL |
| Methanol Volume | 1.5 mL | 1.5 mL |
| Chloroform Volume | 3 mL | 3 mL |
| Centrifugation | 2,200 x g, 5 min, 4°C | 2,200 x g, 5 min, 4°C |
Table 2: Solid-Phase Extraction Parameters
| Parameter | Standard Protocol | Faster Protocol |
| SPE Cartridge | Silica, 500 mg, 3 mL | Silica, 500 mg, 3 mL |
| Pre-wash Solvent | - | 6 mL Ethyl Acetate |
| Conditioning Solvent | 6 mL Hexane | 6 mL Hexane |
| Sample Reconstitution | 200 µL Chloroform | 200 µL Chloroform |
| Wash Solvent | 6 mL 5% Ethyl Acetate in Hexane | 6 mL 5% Ethyl Acetate in Hexane |
| Elution Solvent | 4 mL Ethyl Acetate | 4 mL Ethyl Acetate |
| Flow Method | Gravity | Positive Pressure (Nitrogen) |
| Approx. Time | 4 hours | 1 hour |
Downstream Analysis: LC-MS
Following SPE enrichment, FAHFAs are typically analyzed by reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Reconstitution: Reconstitute the dried FAHFA extract in a suitable solvent, such as methanol (e.g., 40 µL).[5]
-
Chromatography: Separation of FAHFA isomers can be achieved using a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).[5] An isocratic mobile phase, for instance, 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide, can be used.[5]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative ionization mode, employing Multiple Reaction Monitoring (MRM) for quantification.[5]
Visualizations
Experimental Workflow
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. [research.bidmc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 9-PAHSA Analysis in Adipose Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Palmitic acid-hydroxy stearic acid (9-PAHSA) is a bioactive lipid from the fatty acid esters of hydroxy fatty acids (FAHFA) class that has garnered significant interest for its anti-diabetic and anti-inflammatory properties.[1][2] Accurate quantification of 9-PAHSA in biological matrices, particularly adipose tissue where it is abundant, is crucial for understanding its physiological roles and therapeutic potential.[3][4] This document provides detailed protocols for the extraction, enrichment, and quantification of 9-PAHSA from adipose tissue, along with relevant quantitative data and pathway information.
Data Presentation
Table 1: Tissue Distribution of 9-PAHSA
| Tissue Type | Relative Abundance of 9-PAHSA | Reference |
| White Adipose Tissue (WAT) | High | [3] |
| Brown Adipose Tissue (BAT) | Moderate | [3] |
| Serum / Plasma | Low to Moderate | [3] |
| Liver | Low | [3] |
| Kidney | Low | [3] |
Table 2: Quantitative LC-MS/MS Parameters for 9-PAHSA Analysis
| Parameter | Value | Reference |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [3] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [3] |
| Monitored Transition (MRM) | m/z 537 → 255 | [2] |
| Additional Transitions | m/z 537 → 281, m/z 537 → 299 | [2] |
| Spray Voltage | 3.5 kV | [5] |
| Ion Transfer Tube Temperature | 325°C | [5] |
| Vaporizer Temperature | 275°C | [5] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of 9-PAHSA from Adipose Tissue
This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate and enrich for 9-PAHSA from adipose tissue samples.[3][5]
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Dounce homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
-
Silica SPE cartridge (e.g., 500 mg, 3 mL)[3]
-
Ethyl acetate
-
Hexane
Procedure:
-
Homogenization:
-
Weigh approximately 100-150 mg of adipose tissue and place it in a Dounce homogenizer on ice.[3][5]
-
Add 1.5 mL of PBS, 1.5 mL of methanol, and 3.0 mL of chloroform.[3][5]
-
Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA).[3][5]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.[3]
-
-
Phase Separation:
-
Drying and Reconstitution:
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Pre-wash a silica SPE cartridge with 6 mL of ethyl acetate.[3][5]
-
Condition the cartridge with 6 mL of hexane.[5]
-
Load the reconstituted lipid extract onto the cartridge.
-
Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[5]
-
Elute the FAHFA fraction (containing 9-PAHSA) with 4 mL of ethyl acetate.[5]
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen.[3]
-
Store the dried extract at -80°C until LC-MS/MS analysis.[3][5]
-
Protocol 2: Quantification of 9-PAHSA by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This section describes the parameters for the separation and quantification of 9-PAHSA.
Instrumentation and Conditions:
-
LC System: An Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or equivalent is recommended for separation.[5]
-
Mobile Phase: Isocratic flow with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v) can be used.[5]
-
Injection Volume: 10 µL (after reconstituting the final extract in 40-50 µL of methanol).[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray (ESI-) mode is used for detection.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.[6]
Mandatory Visualization
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 9-PAHSA-13C4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties, making them a significant area of interest in metabolic disease and drug development research. Accurate and sensitive quantification of specific PAHSA isomers, such as 9-PAHSA, is crucial for understanding their physiological roles and therapeutic potential. This document provides detailed application notes and protocols for the detection and quantification of 9-PAHSA and its stable isotope-labeled internal standard, 9-PAHSA-13C4, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of 9-PAHSA and its internal standard, this compound.
Table 1: Mass Spectrometry Parameters for 9-PAHSA and this compound Detection
| Parameter | 9-PAHSA | This compound (Internal Standard) |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Negative Ion Electrospray (ESI-) |
| Precursor Ion (m/z) | 537.5 | 541.5 |
| Product Ions (m/z) | 255.2 (Quantifier), 281.2, 299.2 | 259.2 (Quantifier), 281.2, 299.2 |
| MRM Transitions | 537.5 → 255.2, 537.5 → 281.2, 537.5 → 299.2 | 541.5 → 259.2, 541.5 → 281.2, 541.5 → 299.2 |
| Collision Energy (CE) | Empirically Optimized | Empirically Optimized |
| Fragmentor/Cone Voltage | Empirically Optimized | Empirically Optimized |
*Note on Optimization: Collision energy and fragmentor/cone voltage are instrument-dependent parameters and require empirical optimization to achieve the maximum signal intensity for each transition. A typical starting point for collision energy for similar lipid molecules is in the range of 15-30 eV. To optimize, infuse a standard solution of 9-PAHSA and this compound directly into the mass spectrometer and perform a parameter ramp for both collision energy and fragmentor voltage while monitoring the abundance of the specified product ions. Select the voltage that yields the highest and most stable signal for each transition.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent |
| Mobile Phase | 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide (v/v) |
| Flow Rate | 0.2 mL/min |
| Gradient | Isocratic |
| Run Time | 30 minutes |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Experimental Protocols
Sample Preparation: Lipid Extraction from Adipose Tissue
This protocol details a robust method for the extraction of PAHSAs from adipose tissue.
Materials:
-
Adipose tissue (~150 mg)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Chloroform, HPLC grade
-
This compound internal standard solution (concentration to be determined based on expected endogenous levels)
-
Dounce homogenizer
-
Centrifuge capable of 2,200 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 150 mg of adipose tissue and place it in a Dounce homogenizer on ice.
-
Add 1.5 mL of ice-cold PBS, 1.5 mL of ice-cold methanol, and 3 mL of chloroform to the homogenizer.
-
Spike the chloroform with the appropriate amount of this compound internal standard (e.g., 5 pmol per sample).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer it to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 40 µL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6400 series, Sciex QTRAP series, or equivalent).
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Procedure:
-
Equilibrate the LC system with the mobile phase at a flow rate of 0.2 mL/min until a stable baseline is achieved.
-
Set the mass spectrometer to operate in negative ESI mode.
-
Use the MRM transitions and source parameters outlined in Table 1. The following are typical starting source conditions that may require further optimization on your specific instrument:
-
Spray Voltage: -3.5 to -4.5 kV
-
Ion Transfer Tube/Capillary Temperature: 325°C
-
Vaporizer/Source Temperature: 275°C
-
Sheath Gas Flow: 2.7 L/min
-
Auxiliary Gas Flow: 5.0 L/min
-
Sweep Gas Flow: 1.5 L/min
-
-
Inject 10 µL of the reconstituted sample extract onto the LC column.
-
Acquire data for the duration of the 30-minute run.
-
Process the data using the instrument's software to integrate the peak areas for the quantifier MRM transitions of both 9-PAHSA and this compound.
-
Calculate the concentration of 9-PAHSA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 9-PAHSA and a fixed concentration of the internal standard.
Visualizations
Application Note and Protocol for Chiral Separation of 9-PAHSA Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties.[1][2] Within this class, palmitic acid esters of hydroxy stearic acids (PAHSAs) are of particular interest. The position of the ester linkage and the stereochemistry of the hydroxyl group give rise to various isomers, each with potentially distinct biological activities. This document focuses on 9-PAHSA, which exists as two enantiomers: 9(R)-PAHSA and 9(S)-PAHSA.
Recent studies have underscored the critical importance of stereochemistry in the biological function of 9-PAHSA. While both enantiomers exhibit beneficial properties, 9(S)-PAHSA has been shown to be more potent in improving glucose homeostasis, largely attributed to its higher affinity for the G protein-coupled receptor 40 (GPR40).[2] Conversely, 9(R)-PAHSA is the predominant stereoisomer found in the adipose tissue of some mouse models.[1][3] Given these stereospecific differences in bioactivity, biosynthesis, and degradation, the ability to accurately separate and quantify the individual enantiomers of 9-PAHSA is paramount for advancing research and development in metabolic diseases and inflammation.[1][3]
This application note provides a detailed protocol for the chiral separation of 9(R)-PAHSA and 9(S)-PAHSA using High-Performance Liquid Chromatography (HPLC), enabling researchers to accurately assess the enantiomeric composition of their samples.
Experimental Protocols
Materials and Reagents
-
Standards: Enantiopure 9(R)-PAHSA and 9(S)-PAHSA, racemic 9-PAHSA
-
Solvents: HPLC-grade methanol, isopropanol, and water
-
Additives: Formic acid (for LC-MS compatibility) or Trifluoroacetic acid (for UV detection)
-
Extraction Solvents: Folch or Bligh-Dyer solvent mixtures (e.g., chloroform/methanol)
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate sorbent for lipid enrichment
Sample Preparation (from Biological Matrices)
A lipid extraction and enrichment procedure is necessary for the analysis of 9-PAHSA enantiomers from biological samples such as serum or tissue.[1]
-
Lipid Extraction: Perform a lipid extraction using a standard method like Folch or Bligh-Dyer to isolate total lipids from the sample matrix.[1]
-
Solid-Phase Extraction (SPE): To enrich the FAHFA fraction and remove interfering lipids, utilize a solid-phase extraction protocol.[1]
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the enriched fraction under a stream of nitrogen gas. Reconstitute the dried residue in the HPLC mobile phase or a compatible solvent prior to injection.[1]
HPLC Method for Chiral Separation
This protocol is optimized for LC-MS detection.
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a mass spectrometer detector is required.[1]
-
Chiral Column Installation: Install a Lux 3 µm Cellulose-3 column. Other polysaccharide-based chiral stationary phases can also be screened for optimal performance.[1][3]
-
System Equilibration: Equilibrate the column with the mobile phase for a minimum of 30 minutes or until a stable baseline is achieved.[1]
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol / Water / Formic Acid (96:4:0.1, v/v/v). Ensure the mobile phase is thoroughly mixed and degassed before use.[1][3]
-
Injection: Inject the prepared sample or standard onto the column.
-
Isocratic Elution: Perform the chromatographic run using the conditions detailed in Table 1.
Data Presentation
The following tables summarize the key parameters and expected results for the chiral separation of 9-PAHSA enantiomers.
Table 1: HPLC Method Parameters for Chiral Separation of 9-PAHSA Enantiomers
| Parameter | Condition |
| Column | Lux 3 µm Cellulose-3 |
| Mobile Phase | Methanol / Water / Formic Acid (96:4:0.1, v/v/v) |
| Flow Rate | User-optimized for best resolution |
| Column Temperature | User-optimized for best resolution |
| Detection | Mass Spectrometry (Negative Ionization Mode) |
Note: Flow rate and temperature should be optimized by the user to achieve the best resolution on their specific HPLC system.[1]
Table 2: Representative Retention Times for 9-PAHSA Enantiomers
| Enantiomer | Retention Time (minutes) |
| 9(S)-PAHSA | 17.4 |
| 9(R)-PAHSA | 20.2 |
Baseline separation of the two enantiomers is achievable under these optimized LC-MS conditions.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chiral separation of 9-PAHSA enantiomers.
Signaling Pathway of 9(S)-PAHSA
Caption: Simplified signaling pathway for 9(S)-PAHSA-mediated insulin secretion.
References
Application Notes and Protocols for the Synthesis of Carbon-13 Labeled FAHFA Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant biological activities, including anti-inflammatory and anti-diabetic properties. As research into the therapeutic potential of FAHFAs expands, the need for reliable and accurate quantification methods becomes paramount. Stable isotope-labeled internal standards are essential for robust quantification of endogenous lipids by mass spectrometry. This document provides detailed application notes and protocols for the synthesis of carbon-13 labeled FAHFA internal standards, specifically focusing on the synthesis of [¹³C₁₆]-palmitic acid ester of 9-hydroxystearic acid ([¹³C₁₆]-9-PAHSA).
These protocols outline the chemical synthesis of the labeled FAHFA, purification methods, and characterization techniques. Additionally, a brief overview of the relevant FAHFA signaling pathway is provided to offer biological context for the application of these internal standards in metabolic and drug development research.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of [¹³C₁₆]-9-PAHSA
| Step | Product | Starting Material(s) | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | [¹³C₁₆]-Palmitoyl chloride | [¹³C₁₆]-Palmitic acid, Thionyl chloride | 304.8 (¹³C₁₆) | >95 | >98 |
| 2 | Methyl 9-hydroxystearate | Methyl ricinoleate | 314.5 | ~85 | >98 |
| 3 | Methyl [¹³C₁₆]-9-PAHSA | [¹³C₁₆]-Palmitoyl chloride, Methyl 9-hydroxystearate | 584.9 (¹³C₁₆) | ~80-90 | >95 |
| 4 | [¹³C₁₆]-9-PAHSA | Methyl [¹³C₁₆]-9-PAHSA | 570.9 (¹³C₁₆) | >90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of [¹³C₁₆]-Palmitoyl Chloride
This protocol describes the conversion of uniformly carbon-13 labeled palmitic acid to its corresponding acid chloride, a reactive intermediate for the subsequent esterification step.
Materials:
-
Uniformly ¹³C-labeled palmitic acid ([¹³C₁₆]-Palmitic acid) (commercially available)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of [¹³C₁₆]-Palmitic acid in anhydrous DCM.
-
Slowly add 2.0 equivalents of thionyl chloride to the solution at room temperature with gentle stirring.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 40 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting [¹³C₁₆]-palmitoyl chloride is a yellow oil and is typically used in the next step without further purification.
Protocol 2: Synthesis of Methyl 9-Hydroxystearate
This protocol details the synthesis of the hydroxy fatty acid component, methyl 9-hydroxystearate, from a commercially available starting material.
Materials:
-
Methyl ricinoleate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Combine methyl ricinoleate (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol in a round-bottom flask.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated HCl to neutralize the excess hydrazine hydrate until the pH is acidic.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield methyl 9-hydroxystearate. The product can be further purified by silica gel column chromatography if necessary.
Protocol 3: Esterification to form Methyl [¹³C₁₆]-9-PAHSA
This protocol describes the key esterification reaction between the ¹³C-labeled palmitoyl chloride and methyl 9-hydroxystearate.
Materials:
-
[¹³C₁₆]-Palmitoyl chloride (from Protocol 1)
-
Methyl 9-hydroxystearate (from Protocol 2)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve methyl 9-hydroxystearate (1.0 eq) in anhydrous DCM in a round-bottom flask and add anhydrous pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of [¹³C₁₆]-palmitoyl chloride (1.2 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude methyl [¹³C₁₆]-9-PAHSA.
Protocol 4: Purification and Hydrolysis to [¹³C₁₆]-9-PAHSA
This protocol outlines the purification of the methyl ester intermediate and its subsequent hydrolysis to the final carbon-13 labeled FAHFA internal standard.
Materials:
-
Crude methyl [¹³C₁₆]-9-PAHSA (from Protocol 3)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
Part A: Purification of Methyl [¹³C₁₆]-9-PAHSA
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude methyl [¹³C₁₆]-9-PAHSA in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 10-20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Part B: Hydrolysis to [¹³C₁₆]-9-PAHSA
-
Dissolve the purified methyl [¹³C₁₆]-9-PAHSA (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the final product, [¹³C₁₆]-9-PAHSA, with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the pure [¹³C₁₆]-9-PAHSA internal standard.
Protocol 5: Characterization of [¹³C₁₆]-9-PAHSA
The identity and purity of the synthesized internal standard should be confirmed using appropriate analytical techniques.
1. Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-assisted laser desorption/ionization (MALDI-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of [¹³C₁₆]-9-PAHSA (m/z = 570.9 for [M-H]⁻ in negative ion mode). The isotopic distribution will be shifted due to the presence of sixteen ¹³C atoms.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Expected Result: The ¹H NMR spectrum will show characteristic peaks for the fatty acid chains. The ¹³C NMR spectrum will show signals corresponding to the 16 labeled carbon atoms in the palmitoyl chain, which will be significantly enhanced in intensity.
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Technique: Reversed-phase liquid chromatography coupled to a mass spectrometer.
-
Purpose: To confirm the purity of the final product and to establish its retention time for use as an internal standard in quantitative analyses.
-
Procedure: A C18 column is typically used with a mobile phase gradient of acetonitrile/water or methanol/water containing a small amount of formic acid or ammonium acetate. The elution of [¹³C₁₆]-9-PAHSA is monitored by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratio of the labeled compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of [¹³C₁₆]-9-PAHSA.
Caption: FAHFA signaling through the GPR120 receptor.
Application Note and Protocol: GC-MS Analysis of Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted analytical technique for the comprehensive analysis of fatty acids.[1][2] Due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile fatty acid methyl esters (FAMEs).[1][3][4] This process, known as transesterification, allows for the effective separation of fatty acids based on their chain length, degree of unsaturation, and isomeric forms.[1][5] The subsequent analysis by GC-MS provides both qualitative and quantitative data, enabling the precise identification and measurement of individual fatty acids in a variety of complex biological and pharmaceutical samples.[2][6] This document provides a detailed protocol for the preparation and analysis of FAMEs by GC-MS.
Experimental Protocols
Lipid Extraction
Accurate fatty acid analysis begins with the efficient extraction of lipids from the sample matrix. The Folch method is a widely used technique for this purpose.[6][7]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass tubes with PTFE-lined caps
Procedure:
-
Homogenize the sample (e.g., tissue, cells, biofluid) in a 2:1 (v/v) mixture of chloroform and methanol. A sample to solvent ratio of 1:20 is recommended.[7]
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the layers.[6]
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[8] The extracted lipid is now ready for derivatization.
Fatty Acid Derivatization: Transesterification to FAMEs
The conversion of fatty acids to FAMEs is a critical step. An acid-catalyzed method using Boron Trifluoride (BF₃)-Methanol is a common and effective approach.[1]
Materials:
-
BF₃-Methanol reagent (12-14%)[1]
-
Hexane or Heptane[1]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
Procedure:
-
Add 1-2 mL of BF₃-Methanol reagent to the dried lipid extract.[1]
-
Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]
-
Centrifuge briefly to aid phase separation.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The prepared FAMEs are analyzed using a GC-MS system. The following are typical instrument parameters, which should be optimized for the specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).[9][10]
-
Capillary Column: A polar column such as a DB-FATWAX UI or equivalent is recommended for the separation of FAMEs.[11]
Typical GC-MS Parameters:
| Parameter | Setting |
| Injection Mode | Splitless[6] |
| Injector Temperature | 220-250°C[6] |
| Injection Volume | 1 µL[6][7] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 minutes.[6] (Note: This is an example, and the program should be optimized for the specific separation required). |
| MS Transfer Line Temp | 240°C |
| Ion Source Temperature | 230°C[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Mass Scan Range | m/z 40-550[10] |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6][9] |
Data Presentation
Quantitative analysis of FAMEs is achieved by creating calibration curves from standards of known concentrations and using an internal standard (e.g., Heptadecanoic acid, C17:0) to correct for variations in sample preparation and injection.[6] The identification of individual FAMEs is based on their retention times and mass spectra compared to known standards and library data.
Table 1: Retention Times and Characteristic Ions for Common Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester | Abbreviation | Typical Retention Time (min) | Key Mass Spectral Ions (m/z) |
| Methyl Palmitate | C16:0 | ~12.5 | 74, 87, 270 |
| Methyl Stearate | C18:0 | ~14.8 | 74, 87, 298 |
| Methyl Oleate | C18:1n9c | ~14.9 | 55, 74, 87, 296 |
| Methyl Linoleate | C18:2n6c | ~15.5 | 67, 81, 95, 294 |
| Methyl Linolenate | C18:3n3c | ~16.2 | 79, 91, 108, 292 |
| Methyl Arachidonate | C20:4n6c | ~18.1 | 79, 91, 108, 318 |
| Methyl Eicosapentaenoate | C20:5n3c | ~18.8 | 79, 91, 108, 316 |
| Methyl Docosahexaenoate | C22:6n3c | ~20.5 | 79, 91, 108, 342 |
Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.
Visualizations
Caption: Experimental workflow for GC-MS analysis of fatty acid methyl esters.
Caption: Acid-catalyzed transesterification of triglycerides to FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 8. blog.organomation.com [blog.organomation.com]
- 9. agilent.com [agilent.com]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Troubleshooting & Optimization
Technical Support Center: 9-PAHSA Quantification & Matrix Effect Minimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 9-PAHSA. Our goal is to help you navigate and mitigate the challenges associated with matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 9-PAHSA?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 9-PAHSA, due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately compromises the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] In the context of 9-PAHSA analysis, common interfering components from biological samples include other lipids like phospholipids, salts, and proteins.[1][4]
Q2: What is the most effective general strategy to minimize matrix effects?
A2: The most effective approach to reduce matrix effects is to perform rigorous sample preparation to remove interfering components before they are introduced into the mass spectrometer.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[1][5]
Q3: Can simply diluting my sample reduce matrix effects?
A3: Yes, sample dilution can be a straightforward and effective method to reduce matrix effects by lowering the concentration of interfering components.[1][5] However, this approach is only viable if the concentration of 9-PAHSA in the diluted sample remains sufficiently high for sensitive detection by your instrument.[1][5]
Q4: How can I assess the extent of matrix effects in my 9-PAHSA quantification?
A4: A common method to evaluate matrix effects is the post-extraction spike method.[1][5] This involves comparing the signal response of 9-PAHSA in a neat solvent to its response when spiked into a blank matrix sample that has already undergone the extraction process.[5] The percentage difference in the signal provides a quantitative measure of the matrix effect.[5] Another qualitative technique is the post-column infusion method, which helps identify the retention times where ion suppression or enhancement occurs.[2][5]
Q5: What is the role of an internal standard in minimizing matrix effects?
A5: An appropriate internal standard (IS) is crucial for compensating for matrix effects.[6][7] A stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled 9-PAHSA, is considered the gold standard.[6][8][9] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar extraction inefficiencies and ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[7]
Troubleshooting Guide
Issue 1: Low and inconsistent signal intensity for 9-PAHSA across replicates.
This is a classic sign of ion suppression caused by matrix effects.[5]
-
Immediate Steps:
-
Dilute the Sample: Diluting your sample can be a quick and effective first step to reduce the concentration of interfering matrix components, provided the 9-PAHSA concentration remains above the instrument's limit of detection.[5]
-
Optimize Chromatography: Adjust your chromatographic method to better separate 9-PAHSA from matrix interferences.[5] This could involve modifying the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[5]
-
Review Sample Preparation: Inadequate sample cleanup is a frequent cause of matrix effects.[5] Re-evaluate your sample preparation protocol to ensure efficient removal of interfering substances.[5]
-
Issue 2: Poor chromatographic peak shape and resolution for 9-PAHSA isomers.
This can be caused by contaminants from the sample matrix interfering with the chromatography.
-
Troubleshooting Steps:
-
Incorporate a Solid-Phase Extraction (SPE) Step: SPE is critical for enriching FAHFAs and removing other lipids and contaminants that can impair chromatographic resolution.[10] A silica-based SPE cartridge can be used to effectively separate FAHFAs from neutral lipids.[8][9]
-
Optimize LC Method: For resolving PAHSA isomers, a longer run time may be necessary.[10][11] However, faster methods have been developed that can still achieve good resolution.[10][11] Consider using a C18 column with an appropriate mobile phase, such as methanol and water with additives like ammonium acetate.[10][12]
-
Issue 3: Endogenous 9-PAHSA levels are below the limit of quantification in serum/plasma.
This could be due to limitations in the analytical methodology or insufficient sample cleanup, leading to signal suppression.[13]
-
Troubleshooting Steps:
-
Validate Extraction Protocol: Ensure your lipid extraction protocol is optimized for 9-PAHSA. A common method involves homogenization in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.[8][14]
-
Enrich with SPE: Following liquid-liquid extraction, use SPE to enrich the FAHFA fraction, which is crucial for samples with low 9-PAHSA concentrations like serum.[10]
-
Use a High-Sensitivity Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM) is typically used for high selectivity and sensitivity.[8]
-
Quantitative Data Summary
The following table summarizes reported concentrations of 9-PAHSA and other FAHFAs in various natural sources. These values can vary based on factors such as diet, sex, and the analytical methodology used.
| Food Source | FAHFA Family / Isomer | Concentration | Reference |
| Rice Bran | 9-PAHSA | 3.37 µg/g | [14] |
| Rice Bran | 9-OAHSA | 3.48 µg/g | [14] |
| Rice Bran | 9-PAHPA | 4.43 µg/g | [14] |
| General Foods (Vegetables, Cereals, Meat, Eggs, Oils) | Total FAHFAs | 45 - 320 ng/g | [14] |
Note: OAHSA (Oleic acid esters of hydroxy stearic acids), PAHPA (Palmitic acid esters of hydroxy palmitic acids). Data for general foods represents a range for the entire FAHFA class.[14]
Experimental Protocols
Protocol 1: Extraction of 9-PAHSA from Adipose Tissue
This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) to enrich for FAHFAs from adipose tissue.[14]
-
Homogenization:
-
Weigh approximately 100-150 mg of adipose tissue.[14]
-
Place the tissue in a Dounce homogenizer on ice.[14]
-
Add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.[14]
-
Spike the chloroform with an appropriate internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) before homogenization.[14]
-
Homogenize the tissue on ice.[14]
-
-
Phase Separation:
-
Solid-Phase Extraction (SPE):
-
Dry the collected organic phase under a gentle stream of nitrogen.[14]
-
Reconstitute the dried extract in a non-polar solvent.[8]
-
Load the sample onto a silica-based SPE cartridge.[8]
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.[8]
-
Elute the FAHFA fraction, including 9-PAHSA, with a more polar solvent (e.g., ethyl acetate).[8]
-
-
Final Preparation:
Protocol 2: LC-MS/MS Analysis of 9-PAHSA
This section describes typical parameters for the separation and quantification of 9-PAHSA.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase: A gradient elution with solvents such as water, acetonitrile, and methanol with additives like formic acid or ammonium acetate is used to separate 9-PAHSA from other isomers and lipids.[8][10]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[14]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[14]
-
Injection Volume: Typically 10 µL after reconstituting the final extract.[14]
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer is generally used.[8][14]
-
Ionization Mode: Negative Ion Electrospray (ESI-).[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 9-PAHSA and its internal standard.[8][9] For 9-PAHSA, the m/z 537→255 transition is often used as the quantifier.[9][15]
-
Visualizations
Caption: General workflow for 9-PAHSA extraction and quantification.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of 9-PAHSA during lipid extraction
Welcome to the technical support center for the recovery of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid) during lipid extraction. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting 9-PAHSA from biological samples?
A1: The most frequently cited method for 9-PAHSA extraction is a two-step process involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for cleanup and enrichment.[1][2] This combination is effective for isolating FAHFAs (Fatty Acid Esters of Hydroxy Fatty Acids), including 9-PAHSA, from complex biological matrices like adipose tissue and plasma.[2][3]
Q2: Why is an internal standard crucial for 9-PAHSA quantification?
A2: Due to the multi-step nature of the extraction process, some sample loss is inevitable. An internal standard, such as ¹³C-labeled 9-PAHSA, is added at the beginning of the extraction to account for these losses and for matrix effects during analysis.[2] This ensures accurate quantification of the endogenous 9-PAHSA levels.
Q3: What are the typical solvents used in the liquid-liquid extraction of 9-PAHSA?
A3: A common solvent system for the initial homogenization and extraction from tissues is a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.[1][3] For plasma or serum, the sample is typically mixed with PBS, methanol, and chloroform.[2]
Q4: How can I enrich the 9-PAHSA fraction after the initial extraction?
A4: Solid-phase extraction (SPE) is a critical step for enriching the FAHFA fraction.[3] After the initial lipid extraction, the dried extract is reconstituted and loaded onto a silica-based SPE cartridge. Neutral lipids are washed away with a non-polar solvent like hexane, and the FAHFAs, including 9-PAHSA, are then eluted with a more polar solvent such as ethyl acetate.[2][3]
Q5: Is 9-PAHSA stable during the extraction process?
A5: While esters can be base-labile, studies have shown that 9-PAHSA is stable under the conditions typically used for extraction and LC-MS/MS analysis, including in mobile phases containing small amounts of ammonium hydroxide.[3] For long-term storage, it is recommended to keep the dried lipid extracts at -80°C.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 9-PAHSA | Incomplete initial extraction. | Ensure thorough homogenization of the tissue sample on ice.[1] Use the recommended ratios of PBS, methanol, and chloroform for optimal phase separation.[3] |
| Loss during solid-phase extraction (SPE). | Ensure proper conditioning of the SPE cartridge. Do not let the sorbent bed dry out during the loading and washing steps to prevent channeling.[3] Use positive pressure (e.g., nitrogen) for a consistent flow rate.[3] | |
| Degradation of 9-PAHSA. | While generally stable, minimize exposure to harsh basic conditions. Store dried extracts at -80°C until analysis.[1][3] | |
| High Background Signal in LC-MS/MS | Contamination from SPE cartridges. | Pre-wash the SPE cartridge with ethyl acetate before conditioning with hexane.[3] Be aware that background levels can vary between different lots of SPE cartridges.[3] For low-level samples, this background can be significant.[3] |
| Co-elution with Interfering Lipids | A C16:0 ceramide shares major MRM transitions with PAHSAs, particularly 5-PAHSA. | Optimize the liquid chromatography method to ensure separation. The ratio of product ions can also help differentiate PAHSAs from the ceramide contaminant.[3] |
| Inaccurate Quantification | Absence or improper use of an internal standard. | Always add a known amount of an appropriate internal standard (e.g., ¹³C₄-9-PAHSA) to the chloroform prior to extraction to normalize for recovery and matrix effects.[2][3] |
| Matrix effects in the mass spectrometer. | The use of an internal standard helps to correct for ion suppression or enhancement caused by the sample matrix.[2] Proper sample cleanup using SPE is also crucial to minimize matrix effects.[3] |
Experimental Protocols
Protocol 1: Extraction of 9-PAHSA from Adipose Tissue
This protocol details a liquid-liquid extraction followed by solid-phase extraction to enrich for FAHFAs from adipose tissue.[1]
1. Homogenization:
-
Weigh approximately 100-150 mg of adipose tissue.
-
Place the tissue in a Dounce homogenizer on ice.
-
Add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.
-
Spike the chloroform with an appropriate internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) before homogenization.[1][3]
2. Phase Separation:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 2,200 g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.[3]
-
Carefully collect the lower organic phase into a new vial.
3. Drying:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further processing.[3]
4. Solid-Phase Extraction (SPE):
-
Pre-wash a silica SPE cartridge (e.g., Strata SI-1, 500 mg) with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.[3]
-
Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the cartridge.[3]
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate.[3]
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Store the final extract at -80°C until LC-MS/MS analysis.[1][3]
Protocol 2: Extraction of 9-PAHSA from Plasma/Serum
1. Initial Extraction:
-
To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard (e.g., 1 pmol of ¹³C₄-9-PAHSA).[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase.
2. Drying and Storage:
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried extract at -80°C.[3]
3. Solid-Phase Extraction (SPE):
-
Follow the same SPE protocol as described for adipose tissue (Protocol 1, step 4).
Visualizations
Caption: Workflow for 9-PAHSA Extraction from Biological Samples.
Caption: 9-PAHSA Signaling Pathway via GPR120 to Inhibit Inflammation.[1]
References
Technical Support Center: Ion Suppression in LC-MS Lipid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the LC-MS analysis of lipids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in lipid analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of target analytes is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the lipid of interest, which can negatively impact the sensitivity, accuracy, and reproducibility of quantification.[3][4] In lipidomics, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[5][6]
Q2: How can I detect if ion suppression is affecting my results?
A2: A common method to identify and pinpoint ion suppression is the post-column infusion experiment.[3][7] This involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank matrix sample is injected into the LC system. A drop in the baseline signal at specific retention times indicates the presence of interfering compounds that cause ion suppression.[3]
Q3: What are the primary sources of ion suppression in lipidomics?
A3: The primary sources of ion suppression in lipid analysis are components of the biological matrix that co-elute with the target lipids.[8][9] Phospholipids are particularly problematic due to their high abundance in biological samples and their tendency to ionize readily, competing with the analytes of interest.[5][10][11] Other sources can include salts, detergents, and contaminants from plasticware or vial caps.[12][13][14]
Q4: Can using a deuterated internal standard completely eliminate ion suppression issues?
A4: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects, they may not completely eliminate inaccuracies.[1][15] A SIL-IS is chemically almost identical to the analyte and should experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[15] However, issues can still arise if the analyte and internal standard do not perfectly co-elute or if the concentration of co-eluting matrix components is excessively high.[16]
Troubleshooting Guides
Problem 1: Poor sensitivity and inconsistent quantification for a specific lipid class.
-
Possible Cause: Significant ion suppression from co-eluting phospholipids. Phospholipids are abundant in many biological samples and are a well-documented source of ion suppression in ESI-MS.[5][10]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a sample preparation method specifically designed to remove phospholipids. Techniques like solid-phase extraction (SPE) with specialized cartridges (e.g., HybridSPE) or liquid-liquid extraction (LLE) can be highly effective.[17][18]
-
Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between the target lipid class and the bulk of the phospholipids.[6][8] Often, phospholipids elute in a broad peak, and shifting the analyte's retention time away from this region can significantly improve signal intensity.[3]
-
Perform a Post-Column Infusion Experiment: This will confirm the retention time regions where ion suppression is most severe, guiding the optimization of your chromatographic method.[16]
-
Problem 2: My deuterated internal standard is not adequately correcting for signal variability.
-
Possible Cause: Differential ion suppression due to slight chromatographic separation between the analyte and the internal standard (isotope effect), or non-proportional suppression at very high matrix concentrations.[16]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and the deuterated internal standard. They should overlap perfectly. If there is a slight separation, the chromatographic method may need further optimization.[16]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, potentially alleviating the non-proportional suppression.[1] However, ensure the analyte concentration remains above the limit of detection.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effects across the entire analytical run.[8][16]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify the regions of a chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Configure the LC-MS system as usual for the lipid analysis method.
-
Use a T-connector to introduce a constant flow of a standard solution of the target analyte post-column and pre-ion source.
-
The standard solution should be delivered via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Procedure:
-
Begin infusing the analyte standard solution to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without the target analyte) onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
-
Data Analysis:
-
Any significant drop in the baseline signal indicates a region of ion suppression.
-
Correlate these suppression zones with the retention times of peaks in a chromatogram of the full sample matrix to identify potential sources of interference.[7]
-
Protocol 2: Phospholipid Removal using HybridSPE®-Precipitation
This protocol describes a method for selectively removing phospholipids from biological samples to reduce ion suppression.
Methodology:
-
Sample Pre-treatment:
-
Spike the plasma/serum sample with an internal standard.
-
Add 3 volumes of 1% formic acid in acetonitrile to the sample.
-
-
Protein and Phospholipid Removal:
-
Vortex the mixture for 30 seconds.
-
Load the entire mixture onto the HybridSPE® cartridge.
-
Apply a vacuum or positive pressure to pull the sample through the cartridge. The precipitated proteins are filtered out, and the phospholipids are retained by the stationary phase.
-
-
Elution and Analysis:
-
The eluate, containing the analytes of interest, is collected.
-
The collected fraction can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS analysis.[17]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Analyte Recovery.
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery of Clenbuterol (S-enantiomer) | Analyte Recovery of Clenbuterol (R-enantiomer) | Reference |
| Protein Precipitation | Low (~30% suppression observed) | ~25% | ~70% | [17] |
| Solid-Phase Extraction (SPE) | Moderate (<50% absolute recovery) | <50% | <50% | [17] |
| HybridSPE®-PPT | High (>95%) | 95% | 95% | [17] |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: A logical workflow for troubleshooting ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. longdom.org [longdom.org]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
reducing background noise from SPE cartridges in FAHFA analysis
Welcome to the technical support center for Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures, with a focus on mitigating background noise from Solid-Phase Extraction (SPE) cartridges.
Troubleshooting Guide: Reducing SPE Cartridge Background Noise
High background noise originating from SPE cartridges is a prevalent issue in FAHFA analysis, particularly for Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs).[1][2] This interference can compromise the accuracy of quantification, especially in samples with low FAHFA concentrations, such as serum.[1][3] The following table outlines common problems, their potential causes, and actionable solutions to minimize background interference.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal for PAHSAs in blank samples. | Contaminants leaching from the SPE cartridge materials, such as the polypropylene barrels.[4] | Implement a rigorous pre-washing step for the SPE cartridge before sample loading. Use solvents like ethyl acetate, methanol, or a combination to remove interfering compounds.[1] |
| Inconsistent background levels between different SPE cartridge lots. | Variability in the manufacturing process of SPE cartridges.[1] | Always run a blank sample (e.g., water instead of biological matrix) with each new lot of SPE cartridges to determine the specific background level.[3] This allows for accurate background subtraction from your experimental samples. |
| Analyte loss during extensive washing steps. | Wash solvent is too strong, causing the FAHFAs to elute prematurely. | Optimize the wash solvent strength. Use the strongest solvent that does not elute the FAHFAs of interest. For silica cartridges, a common wash solvent is 5% ethyl acetate in hexane.[1][2] |
| Co-elution of interfering compounds with FAHFAs. | Inadequate separation of lipids during SPE. A contaminating C16:0 ceramide can interfere with 5-PAHSA analysis.[1] | Adjust the mobile phase pH during LC-MS analysis to resolve the 5-PAHSA peak from the ceramide.[1] Consider using a different FAHFA family, like OAHSAs, which have been shown to have a lower background signal.[1][2][5] |
| Poor recovery of FAHFAs. | Improper conditioning or equilibration of the SPE cartridge. The sorbent bed may have dried out before sample loading. | Ensure the SPE cartridge is properly conditioned (e.g., with hexane for silica cartridges) and equilibrated.[2][6] Do not let the sorbent dry out between the conditioning, equilibration, and sample loading steps.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background noise when using SPE cartridges for FAHFA analysis?
A1: The SPE cartridges themselves are often the most significant and variable source of background noise, particularly for PAHSAs.[1][2] Contaminants, including fatty acids like palmitic and stearic acid, can leach from the polypropylene components of the cartridge.[4]
Q2: How can I effectively pre-wash my SPE cartridges to reduce background noise?
A2: A pre-wash step before conditioning the cartridge is highly effective. Studies have shown that washing with 6 mL of ethyl acetate, and in some cases followed by 6 mL of methanol, can significantly reduce PAHSA background.[1]
Q3: Are there specific types of FAHFAs that are less prone to background interference from SPE cartridges?
A3: Yes, Oleic Acid Esters of Hydroxy Stearic Acids (OAHSAs) have been observed to have a much lower, often non-distinguishable, background signal compared to PAHSAs.[1][2][5] If your research allows, analyzing for OAHSAs could be a strategic way to avoid significant background issues.
Q4: Is it necessary to run a blank with every experiment?
A4: It is highly recommended to run a blank extraction (e.g., using water instead of your sample matrix) for each batch of samples, especially when using a new lot of SPE cartridges.[3] This allows for the accurate measurement of the background signal, which can then be subtracted from your sample signals for more precise quantification.[3]
Q5: What type of SPE cartridge is typically used for FAHFA analysis?
A5: Silica-based SPE cartridges, such as the Strata SI-1 silica cartridges, are commonly used for the enrichment of FAHFAs from biological extracts.[2][8]
Experimental Protocols
Optimized SPE Protocol for FAHFA Enrichment
This protocol is designed to enrich FAHFAs from a lipid extract while minimizing background contamination from the SPE cartridge.
Materials:
-
Strata SI-1 silica SPE cartridge (500 mg, 3 mL)
-
Ethyl acetate
-
Methanol
-
Hexane
-
Chloroform
-
Nitrogen gas stream
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Cartridge Pre-wash:
-
To significantly reduce background noise, pre-wash the silica SPE cartridge by passing 6 mL of ethyl acetate through it.
-
For further reduction, a subsequent wash with 6 mL of methanol can be performed.[1]
-
-
Conditioning:
-
Sample Loading:
-
Reconstitute the dried lipid extract in 200 µL of chloroform.[1]
-
Apply the reconstituted sample to the conditioned SPE cartridge.
-
-
Washing (Elution of Neutral Lipids):
-
Elution of FAHFAs:
-
Drying and Storage:
Visualizations
Experimental Workflow for Minimizing SPE Background
Caption: Workflow for SPE-based FAHFA enrichment with a pre-wash step.
Hypothetical Signaling Pathway Involving FAHFAs
Caption: Simplified signaling pathway of FAHFA-mediated effects.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. solvescientific.com.au [solvescientific.com.au]
- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for 9-PAHSA Chiral Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chiral separation of 9-PAHSA (9-palmitic acid ester of hydroxy stearic acid). The information is presented in a question-and-answer format to directly address common issues and inquiries.
Troubleshooting Guide
Issue 1: Poor or No Resolution of 9-PAHSA Enantiomers
Q: My chromatogram shows a single peak or two poorly resolved peaks for the 9-PAHSA enantiomers. What are the likely causes and how can I improve the separation?
A: Poor resolution in the chiral separation of 9-PAHSA is a common challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and optimize your separation:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of the chiral stationary phase is the most critical factor for a successful separation. For 9-PAHSA, a cellulose-based CSP, such as Lux 3 µm or 5 µm Cellulose-3, has been shown to be effective.[1][2] If you are using a different type of CSP, consider screening other columns, particularly those with polysaccharide-based selectors.[3]
-
Optimize Mobile Phase Composition: The mobile phase composition plays a crucial role in achieving enantioselectivity.[3][4]
-
For LC-MS applications: An isocratic mobile phase of Methanol/Water/Formic Acid (96:4:0.1, v/v/v) is a well-established starting point.[1][2]
-
For UV detection: A mobile phase of Methanol/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) can be used.[2] Note that TFA is not compatible with mass spectrometry.[2]
-
Systematic Optimization: If the initial mobile phase does not provide adequate resolution, systematically vary the ratio of the organic modifiers. For instance, you can adjust the methanol-to-water ratio in small increments.
-
-
Adjust Mobile Phase Additives: Additives are critical for good peak shape and can significantly impact selectivity.[4][5]
-
Acidic Additives: Formic acid (for LC-MS) and trifluoroacetic acid (for UV) are commonly used to improve peak shape for acidic compounds like 9-PAHSA.[1][2][5] The concentration of the additive can be optimized, typically in the range of 0.05% to 0.2%.
-
Basic Additives: While not typical for acidic analytes like 9-PAHSA, in some chiral separations, basic additives like diethylamine (DEA) can be beneficial for basic or neutral compounds.[5]
-
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral chromatography. Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.
-
Control the Temperature: Temperature can have a significant effect on chiral separations. Using a column oven to maintain a stable and optimized temperature is crucial. Both increasing and decreasing the temperature can affect selectivity, so it is a valuable parameter to screen.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for my 9-PAHSA enantiomers are tailing or fronting. What can I do to improve the peak shape?
A: Poor peak shape can compromise resolution and quantification. Here’s how to address it:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Optimize Additive Concentration: Insufficient or inappropriate mobile phase additives are a common cause of peak tailing for acidic or basic compounds. For 9-PAHSA, ensure the concentration of formic acid (or TFA for UV) is optimal. You can experiment with slightly higher concentrations (e.g., 0.15% or 0.2%).
-
Ensure Proper Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral columns, especially when changing mobile phase composition. Equilibrate the column with at least 20-30 column volumes of the mobile phase until a stable baseline is achieved.[1]
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Dissolving the sample in a much stronger solvent than the mobile phase can lead to peak distortion. It is recommended to reconstitute the final sample extract in the mobile phase.[1]
Issue 3: Irreproducible Retention Times and/or Resolution
Q: I am observing significant variability in retention times and resolution between runs. How can I improve the reproducibility of my method?
A: Reproducibility is key for reliable quantification. Here are some tips to improve it:
-
Precise Mobile Phase Preparation: Carefully and consistently prepare the mobile phase for every run. Use high-purity HPLC-grade solvents and additives. Ensure the components are accurately measured and thoroughly mixed.
-
Stable Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times and selectivity in chiral separations.
-
Thorough Column Equilibration: As mentioned before, ensure the column is fully equilibrated before each injection sequence.
-
Mobile Phase Degassing: Degas the mobile phase to prevent the formation of bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise, affecting retention time stability.[1]
-
Column History and Contamination: Be aware of the history of your chiral column. Previous use with different additives can sometimes affect its performance. If you suspect contamination, consider a dedicated column for your 9-PAHSA analysis or follow the manufacturer's instructions for column cleaning and regeneration.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for the 9-PAHSA enantiomers?
A1: Using a Lux Cellulose-3 column with a mobile phase of Methanol/Water/Formic Acid (96:4:0.1, v/v/v), the S-9-PAHSA enantiomer is expected to elute before the R-9-PAHSA enantiomer.[1]
Q2: Can I use trifluoroacetic acid (TFA) as a mobile phase additive with LC-MS?
A2: No, TFA is not recommended for LC-MS applications as it is a strong ion-pairing agent that can suppress the ionization of the analyte, leading to a significant decrease in sensitivity.[2][6] Formic acid is the preferred acidic additive for LC-MS compatible methods.[1][2]
Q3: My 9-PAHSA sample is in a biological matrix. How should I prepare it before injection?
A3: For biological samples, a lipid extraction and enrichment procedure is necessary. This typically involves a liquid-liquid extraction (e.g., Bligh-Dyer or Folch extraction) followed by solid-phase extraction (SPE) to enrich the FAHFA fraction and remove interfering lipids. The final extract should be evaporated and reconstituted in the mobile phase.[1]
Q4: Why is the chiral separation of 9-PAHSA important?
A4: The R and S enantiomers of 9-PAHSA can have different biological activities. For example, S-9-PAHSA has shown greater potential for improving insulin sensitivity and glucose metabolism compared to its R-enantiomer.[1] Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, metabolic studies, and diagnostics.[1]
Q5: What are some alternative mobile phases I can try if the recommended ones do not work?
A5: While the recommended mobile phases are a good starting point, you can explore other options. For polysaccharide-based columns, you can try different alcohol modifiers (e.g., ethanol instead of isopropanol in normal phase) or different organic modifiers (e.g., acetonitrile in reversed-phase). The key is to make systematic, small changes to the mobile phase composition and observe the effect on the separation.
Data Presentation
The following table summarizes the recommended chromatographic conditions for the chiral separation of 9-PAHSA enantiomers.
| Parameter | Optimized LC-MS Method | Alternative UV Method |
| Chiral Stationary Phase | Lux 3 µm Cellulose-3 | Lux 5 µm Cellulose-3 |
| Mobile Phase | Methanol / Water / Formic Acid (96:4:0.1, v/v/v) | Methanol / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Elution Mode | Isocratic | Isocratic |
| S-9-PAHSA Retention Time | ~17.4 min | Not specified |
| R-9-PAHSA Retention Time | ~20.2 min | Not specified |
Note: Flow rate and temperature should be optimized for your specific HPLC system to achieve the best resolution.[1] Under the optimized LC-MS conditions, baseline separation of the two enantiomers can be achieved.[1]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for LC-MS Analysis
-
Reagents:
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
LC-MS grade Formic Acid (FA)
-
-
Procedure:
-
In a clean, appropriate-sized glass container, combine 960 mL of Methanol and 40 mL of Water.
-
Add 1 mL of Formic Acid to the mixture.
-
Thoroughly mix the solution.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) for at least 15 minutes before use.
-
Protocol 2: HPLC System Equilibration and Sample Analysis
-
Column Installation: Install the Lux 3 µm Cellulose-3 column into the HPLC system.
-
System Equilibration: Equilibrate the column with the prepared mobile phase at the desired flow rate (e.g., 0.5 mL/min) for at least 30 minutes or until a stable baseline is achieved.[1]
-
Sample Injection: Inject the prepared 9-PAHSA sample onto the column.
-
Isocratic Elution: Perform the chromatographic run using the isocratic mobile phase.
-
Data Acquisition: Acquire data for the entire run, ensuring the detection of both enantiomeric peaks.
Mandatory Visualization
Caption: Workflow for optimizing mobile phase for 9-PAHSA chiral separation.
Caption: Simplified signaling pathway of S-9-PAHSA's metabolic effects.
References
Technical Support Center: 9-PAHSA Extraction and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 9-palmitoleoyl-hydroxy-stearic acid (9-PAHSA), with a focus on the impact of different extraction solvents on yield.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used method for extracting 9-PAHSA from adipose tissue?
A1: The most widely cited method for extracting 9-PAHSA from adipose tissue is a liquid-liquid extraction procedure based on the Folch or Bligh-Dyer methods, followed by a solid-phase extraction (SPE) step for enrichment.[1][2] This typically involves homogenization of the tissue in a chloroform and methanol solvent system.
Q2: Why is a solid-phase extraction (SPE) step recommended after the initial solvent extraction?
A2: An SPE step is crucial for enriching the sample for FAHFAs, including 9-PAHSA, and removing other lipids and contaminants.[2] This cleanup is essential as it can improve chromatographic resolution and reduce signal suppression during subsequent analysis by mass spectrometry.[2]
Q3: Can I use a different solvent system than chloroform and methanol?
A3: While chloroform and methanol are the most reported solvents, other solvent systems with varying polarities could be used. The choice of solvent will significantly impact the extraction efficiency. For instance, more polar solvents like methanol and ethanol are generally efficient at extracting polar lipids.[3][4] However, a combination of polar and non-polar solvents is often necessary to effectively extract a broad range of lipids.
Q4: I am observing a background signal in my 9-PAHSA measurements. What could be the cause?
A4: Background signals in 9-PAHSA analysis can originate from the solid-phase extraction (SPE) columns and certain buffers.[2] This is particularly problematic for samples with low 9-PAHSA concentrations, such as serum, where the background can account for a significant portion of the total signal.[2]
Q5: Are there any known contaminants that can interfere with 9-PAHSA detection?
A5: Yes, a significant challenge in measuring 5-PAHSA, and potentially other PAHSA isomers, is the presence of a contaminating signal from ceramides, specifically C16:0 ceramide, which can share major multiple reaction monitoring (MRM) transitions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low 9-PAHSA Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized on ice using a Dounce homogenizer or other appropriate equipment. The volume of solvents should be sufficient for the amount of tissue.[1][2] |
| Inefficient solvent extraction. | The ratio of chloroform to methanol is critical. A commonly used ratio is 2:1 (chloroform:methanol). Ensure accurate measurement and thorough mixing.[5] | |
| Suboptimal phase separation. | After adding water or a salt solution to induce phase separation, ensure complete separation of the organic (lower) and aqueous (upper) phases by adequate centrifugation.[2][5] | |
| Loss during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature to prevent loss of the analyte.[1][2] | |
| Poor Phase Separation (Emulsion Formation) | Insufficient centrifugation. | Increase the centrifugation speed and/or time to break the emulsion and achieve clear phase separation.[5] |
| Incorrect solvent-to-water ratio. | The final ratio of chloroform:methanol:water is critical for proper phase separation. A common ratio is approximately 2:2:1.8. | |
| Contamination in Final Extract | Carryover from the aqueous phase or protein interface. | Carefully aspirate the lower organic phase without disturbing the upper aqueous layer or the protein precipitate at the interface. |
| Contaminants from SPE column. | Pre-condition the SPE column according to the manufacturer's instructions and consider testing different brands or types of SPE cartridges to minimize background.[2] |
Impact of Extraction Solvents on 9-PAHSA Yield
While direct comparative studies on 9-PAHSA yield with a wide range of solvents are limited, the following table summarizes the expected efficiency based on the principles of lipid extraction and the known properties of 9-PAHSA, which is an ester of a fatty acid and a hydroxy fatty acid.
| Solvent/Solvent System | Polarity | Expected 9-PAHSA Extraction Efficiency | Rationale |
| Chloroform:Methanol (2:1, v/v) | Biphasic (Polar & Non-polar) | High | This is the gold standard for total lipid extraction, effectively extracting both polar and non-polar lipids. The combination solubilizes a wide range of lipids, including FAHFAs.[1][6] |
| Hexane:Isopropanol (3:2, v/v) | Biphasic (Primarily Non-polar) | Moderate to High | A less toxic alternative to chloroform-based methods, it is effective for extracting a broad range of lipids. |
| Methyl-tert-butyl ether (MTBE):Methanol | Biphasic (Polar & Non-polar) | Moderate to High | A safer alternative to chloroform that provides good recovery for a wide range of lipid classes. |
| Ethanol | Polar | Moderate | As a polar solvent, ethanol can be effective in disrupting cell membranes and extracting polar lipids. However, its efficiency for less polar lipids may be lower compared to biphasic systems.[3][7] |
| Hexane | Non-polar | Low to Moderate | Hexane is excellent for extracting non-polar lipids like triglycerides but may be less efficient for more polar lipids like 9-PAHSA on its own.[8] |
| Ethyl Acetate | Intermediate | Moderate | Ethyl acetate is a moderately polar solvent and has been shown to be effective for lipid extraction from some biological matrices.[9] |
Experimental Protocols
Protocol 1: 9-PAHSA Extraction from Adipose Tissue[1][2]
This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) for the enrichment of FAHFAs from adipose tissue.
Materials:
-
Adipose tissue (100-150 mg)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standard (e.g., ¹³C₄-9-PAHSA)
-
Dounce homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Solid-Phase Extraction (SPE) silica cartridges
-
Hexane
-
Ethyl acetate
Procedure:
-
Homogenization:
-
Weigh approximately 100-150 mg of adipose tissue and place it in a Dounce homogenizer on ice.
-
Add 1.5 mL of PBS, 1.5 mL of methanol, and 3.0 mL of chloroform.
-
Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) before adding it to the homogenization tube.
-
Homogenize the tissue thoroughly on ice.
-
-
Phase Separation:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.
-
Carefully collect the lower organic phase and transfer it to a new tube.
-
-
Drying:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further processing.
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge by washing it with 6 mL of hexane.
-
Resuspend the dried lipid extract in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.
-
Elute neutral lipids with 6 mL of 95:5 (v/v) hexane:ethyl acetate.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate.
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Store the purified extract at -80°C until analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 9-PAHSA signaling through the GPR120 receptor.
Caption: Experimental workflow for 9-PAHSA extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Food Science of Animal Resources [kosfaj.org]
9-PAHSA-13C4 solubility in different organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 9-PAHSA-13C4. Below you will find solubility data, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Solubility of this compound
The solubility of this compound has been determined in several common organic solvents. The following table summarizes this data for easy reference. As a long-chain fatty acid ester, its solubility is generally higher in nonpolar organic solvents and lower in polar, aqueous environments.
| Solvent | Concentration | Temperature | Notes |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[1] | Room Temperature | |
| Ethanol | ~20 mg/mL[1] | Room Temperature | |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1] | Room Temperature | Sparingly soluble in aqueous buffers. |
| Methyl Acetate | 1 mg/mL[1] | Room Temperature | Supplied as a solution. |
| Chloroform | Expected to be soluble | Room Temperature | Long-chain fatty acids generally show good solubility in chloroform.[2] |
| Toluene | Expected to be soluble | Room Temperature | Nonpolar solvents are suitable for dissolving nonpolar compounds like fatty acid esters. |
| Hexane | Expected to be soluble | Room Temperature | A common choice for dissolving long-chain esters and fatty acids. |
| Methanol | Expected to be soluble | Room Temperature | Often used for dissolving lipids, sometimes in combination with other solvents like chloroform. |
| Acetonitrile | Expected to be soluble | Room Temperature |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound precipitated out of solution when I diluted my stock with an aqueous buffer. What should I do?
A1: This is a common occurrence when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are a few troubleshooting steps:
-
Perform serial dilutions: Instead of a single large dilution, try a series of smaller, stepwise dilutions into your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Increase the organic solvent concentration in the final solution: If your experimental setup allows, a small percentage of the organic solvent (e.g., ethanol or DMSO) in the final aqueous solution can improve solubility.
-
Use a carrier protein: For cellular assays, pre-complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can enhance its delivery and solubility in aqueous media.
Q2: I am having trouble dissolving the this compound, even in the recommended organic solvents. What can I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following:
-
Gentle warming: Warm the solution in a water bath (e.g., to 37°C) to increase solubility.[3] Be cautious and avoid excessive heat, which could potentially degrade the compound.
-
Vortexing and Sonication: Agitate the solution by vortexing. If that is not sufficient, use a bath sonicator for a short period to help break up any particulate matter and aid dissolution.[3]
-
Ensure solvent purity: The presence of water in organic solvents can sometimes reduce the solubility of hydrophobic compounds. Use anhydrous solvents for the best results.
Q3: How should I prepare this compound for use as an internal standard in mass spectrometry?
A3: this compound is intended for use as an internal standard for the quantification of 9-PAHSA by GC- or LC-mass spectrometry.[1] To prepare it, you will need to create a stock solution and then a working solution.
-
Stock Solution: If you have the compound as a solid, accurately weigh a precise amount and dissolve it in a high-purity organic solvent like ethanol or a chloroform:methanol mixture to create a concentrated stock solution.
-
Working Solution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method and the expected concentrations of the analyte in your samples.
-
Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.
Q4: What is the best way to handle the methyl acetate solution in which this compound is supplied?
A4: To change the solvent from the supplied methyl acetate, you can evaporate the methyl acetate under a gentle stream of nitrogen. Immediately after, add the solvent of your choice. It is recommended to use solvents like ethanol, DMSO, or dimethylformamide that have been purged with an inert gas.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. There should be a visible excess of solid material.
-
-
Equilibration:
-
Incubate the vial in a shaking incubator or on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vial at a high speed.
-
-
Filtration:
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing common solubility challenges encountered with this compound.
References
Validation & Comparative
Validating LC-MS/MS for 9-PAHSA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 9-palmitic acid-hydroxy stearic acid (9-PAHSA), a bioactive lipid with significant anti-diabetic and anti-inflammatory properties, is crucial for advancing metabolic disease research and therapeutic development. This guide provides a comprehensive overview of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which stands as the gold standard for 9-PAHSA quantification. Due to the low endogenous abundance of 9-PAHSA and the presence of numerous structural isomers, alternative analytical methods lack the required sensitivity and specificity for reliable quantification.
The Dominance of LC-MS/MS in 9-PAHSA Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the universally adopted method for the quantification of 9-PAHSA in biological matrices.[1][2][3][4] Its widespread use is attributed to its high sensitivity, specificity, and ability to differentiate between various PAHSA isomers. The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection and fragmentation provides the analytical power necessary to measure these low-concentration lipids in complex biological samples.
At present, there are no validated alternative methods that offer a comparable level of performance for the routine quantification of 9-PAHSA. While other mass spectrometry-based techniques, such as high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS), can provide valuable structural information and aid in isomer differentiation, they are typically used in conjunction with or as a complement to traditional triple quadrupole LC-MS/MS for quantitative studies.[5][6] Techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are not suitable for direct 9-PAHSA quantification due to insufficient sensitivity and the non-volatile nature of the analyte.[7]
Performance Characteristics of a Validated LC-MS/MS Method
A validated LC-MS/MS method for 9-PAHSA quantification is characterized by its performance in several key analytical parameters. While specific values can vary between laboratories and sample matrices, a typical validated method will demonstrate high linearity, accuracy, and precision, with low limits of detection and quantification.
| Performance Parameter | Typical Acceptance Criteria | Significance in 9-PAHSA Quantification |
| Linearity (R²) | > 0.99 | Ensures a proportional response of the instrument to a known concentration range of 9-PAHSA, which is fundamental for accurate quantification. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Reflects the closeness of the measured concentration to the true concentration, ensuring the data is reliable. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Indicates the repeatability and reproducibility of the method, ensuring consistent results over time and across different analysts. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Defines the lowest concentration of 9-PAHSA that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Represents the lowest concentration of 9-PAHSA that can be accurately and precisely quantified. |
Detailed Experimental Protocol for LC-MS/MS Quantification of 9-PAHSA
The following protocol outlines a typical workflow for the quantification of 9-PAHSA in biological samples such as plasma or tissue.
Sample Preparation and Lipid Extraction
-
Homogenization: Biological tissue samples (e.g., adipose tissue) are homogenized in a suitable buffer. For plasma or serum samples, a direct extraction is performed.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 9-PAHSA) is added to each sample. This is a critical step to correct for analyte loss during sample preparation and for matrix effects during analysis.
-
Liquid-Liquid Extraction: Lipids, including 9-PAHSA, are extracted from the aqueous sample matrix into an organic solvent, typically a mixture of chloroform and methanol.
-
Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers. The organic layer containing the lipids is carefully collected.
-
Drying: The organic solvent is evaporated under a stream of nitrogen.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Reconstitution: The dried lipid extract is redissolved in a small volume of a non-polar solvent.
-
SPE Column Loading: The reconstituted sample is loaded onto a silica-based SPE cartridge.
-
Washing: The cartridge is washed with a non-polar solvent to remove neutral lipids and other interfering substances.
-
Elution: 9-PAHSA and other FAHFAs are eluted from the cartridge using a more polar solvent.
-
Drying: The eluate is dried under nitrogen.
LC-MS/MS Analysis
-
Reconstitution: The final dried extract is reconstituted in the mobile phase used for the liquid chromatography.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate 9-PAHSA from its isomers. The separation is typically achieved using a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer, operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both 9-PAHSA and its stable isotope-labeled internal standard. This highly selective detection mode ensures that only the analyte of interest is quantified, minimizing interferences.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological relevance of 9-PAHSA, the following diagrams illustrate the LC-MS/MS workflow and the signaling pathway of 9-PAHSA.
LC-MS/MS workflow for 9-PAHSA quantification.
Signaling pathway of 9-PAHSA via GPR120.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | Semantic Scholar [semanticscholar.org]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: 9-PAHSA-13C4 vs. Deuterated Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 9-PAHSA is paramount for advancing our understanding of metabolic diseases and developing novel therapeutics. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based assays. This guide provides an objective comparison of 9-PAHSA-13C4 and deuterated internal standards, supported by experimental data and detailed protocols, to inform the selection of the most suitable standard for your research.
The gold standard for quantitative bioanalysis is the use of stable isotope-labeled internal standards (SIL-ISs), which are chemically identical to the analyte but have a different mass. This allows for the correction of variability introduced during sample preparation and analysis. The two most common types of SIL-ISs are those labeled with carbon-13 (¹³C) and deuterium (²H, or D). While both serve the same fundamental purpose, their performance characteristics can differ significantly.
Performance Under the Microscope: this compound vs. Deuterated Standards
While direct head-to-head experimental data for this compound versus a deuterated 9-PAHSA is not extensively published, we can draw upon comparative studies of ¹³C-labeled and deuterated standards in lipidomics to highlight the key performance differences.
Key Performance Parameters: A Comparative Overview
| Performance Parameter | This compound (Carbon-13 Labeled) | Deuterated 9-PAHSA (Deuterium Labeled) | Key Takeaway |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with the native analyte.[1] | Fair to Good: Often exhibits a slight retention time shift, eluting earlier than the native analyte.[1] | Perfect co-elution ensures that the internal standard and analyte experience the same matrix effects at the same time, leading to more accurate correction. |
| Accuracy & Precision | High: Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] | Moderate to High: Can lead to inaccuracies due to chromatographic shifts. One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[1] | The superior co-elution of ¹³C-labeled standards generally translates to higher accuracy and precision in quantitative results. |
| Matrix Effect Compensation | Superior: Effectively corrects for matrix effects due to identical elution profiles.[1] | Variable: The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1] | For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards offer more reliable compensation. |
| Isotopic Stability | High: The ¹³C-C bond is highly stable, with no risk of isotopic exchange. | Moderate: Deuterium atoms, particularly at certain positions, can be susceptible to back-exchange with hydrogen atoms from the solvent, which can compromise the standard's integrity. | The stability of the ¹³C label ensures the isotopic purity of the internal standard throughout the analytical process. |
| Cost & Availability | Generally higher cost and may be less readily available. | Often more cost-effective and widely available. | The choice may be influenced by budget and availability, but the potential for compromised data with deuterated standards should be considered. |
The "Isotope Effect": Why Co-elution Matters
The slight difference in the strength of the carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a phenomenon known as the "isotope effect". In reversed-phase liquid chromatography, this can cause the deuterated standard to elute slightly earlier than the unlabeled analyte.[1] If the matrix causes ion suppression at this specific point in the chromatogram, the analyte and internal standard will be affected differently, leading to inaccurate quantification. In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring they experience the same analytical variations.[1]
Experimental Protocols: A Guide to Best Practices
The following protocols provide a framework for the quantification of 9-PAHSA using a this compound internal standard.
Lipid Extraction from Biological Matrices (e.g., Plasma, Adipose Tissue)
This protocol is a modified Folch extraction method suitable for the recovery of PAHSAs.
-
Sample Preparation: To 200 µL of plasma or homogenized adipose tissue, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.[2][3]
-
Internal Standard Spiking: Prior to extraction, spike the chloroform with a known amount of this compound (e.g., 1 pmol per sample).[2][3]
-
Extraction: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer, which contains the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of 50% ethanol) for LC-MS analysis.
LC-MS/MS Analysis of 9-PAHSA
This is a representative method for the chromatographic separation and mass spectrometric detection of 9-PAHSA.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like ammonium acetate is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for PAHSAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
9-PAHSA: Monitor specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transitions.
-
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Guide to the Cross-Validation of 9-PAHSA Measurements: Navigating the Landscape of Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of 9-palmitic acid-hydroxy stearic acid (9-PAHSA), a bioactive lipid with promising therapeutic potential, is paramount. This guide provides a comparative overview of the current methodologies for 9-PAHSA measurement, highlighting the critical need for standardized protocols to ensure data reproducibility across different laboratories.
While a formal inter-laboratory cross-validation study for 9-PAHSA measurements has yet to be published, existing research provides a solid foundation for understanding the analytical challenges and sources of variability. This guide synthesizes the available data to offer insights into best practices and performance expectations for the quantification of this important lipid molecule.
The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The consensus in the scientific community is that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and specific quantification of 9-PAHSA in biological matrices.[1] This powerful method allows for the separation of 9-PAHSA from other lipids and its isomers, followed by highly selective detection based on its mass-to-charge ratio.
However, the devil is in the details, and variations in experimental protocols can lead to discrepancies in reported concentrations. Key sources of variability include sample preparation techniques, chromatographic conditions, and the choice of internal standards.[2]
Key Experimental Protocols: A Comparative Look
The accurate measurement of 9-PAHSA begins with robust and reproducible sample preparation. The following table outlines a typical workflow, highlighting common variations in methodology.
| Step | Common Methodologies | Key Considerations |
| Lipid Extraction | Folch or Bligh-Dyer methods (chloroform/methanol extraction) | Ensuring complete extraction of lipids from the biological matrix (e.g., plasma, adipose tissue).[1] |
| Internal Standard | Use of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) is crucial. | The internal standard should be added at the earliest stage of sample preparation to account for analyte loss during extraction and purification. |
| Solid-Phase Extraction (SPE) | Silica-based SPE cartridges are commonly used to enrich for FAHFAs and remove interfering substances. | Lot-to-lot variability in SPE cartridges can be a significant source of background contamination, potentially leading to artificially high 9-PAHSA measurements. Pre-washing of cartridges is essential.[3] |
| Chromatography | Reversed-phase liquid chromatography (e.g., C18 column) is typically employed. | Separation of 9-PAHSA from its isomers (e.g., 5-PAHSA) and a co-eluting ceramide contaminant is a critical challenge that requires optimized chromatographic conditions.[3] Chiral chromatography can be used to separate the R and S enantiomers of 9-PAHSA.[4] |
| Mass Spectrometry | Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode offer high sensitivity and specificity. | Optimization of MRM transitions is necessary for accurate quantification.[5] |
Performance of 9-PAHSA Quantification Methods
While direct cross-laboratory comparison data is unavailable, individual studies have reported the validation and performance of their LC-MS/MS methods. The following table summarizes typical performance characteristics. It is important to note that these values are from single-laboratory studies and may not be directly comparable.
| Performance Metric | Typical Reported Values | Reference |
| Lower Limit of Quantification (LLOQ) | In the low ng/mL to pg/mL range in plasma. | [6] |
| Intra-assay Precision (CV%) | < 15% | [6][7] |
| Inter-assay Precision (CV%) | < 15% | [6][7] |
| Accuracy (% Recovery) | 85-115% | [6][7] |
Note: CV% (Coefficient of Variation) is a measure of the relative variability. A lower CV% indicates higher precision.
Mandatory Visualizations
To further clarify the key processes involved in 9-PAHSA analysis and its biological action, the following diagrams are provided.
Experimental workflow for 9-PAHSA quantification.
9-PAHSA signaling pathway via GPR120.
The Path Forward: A Call for Standardization
The lack of formal cross-validation studies for 9-PAHSA measurements underscores a critical gap in the field. To enhance the reliability and comparability of data across different research groups, the development and adoption of standardized protocols are essential. This includes the use of common reference materials and participation in round-robin or proficiency testing programs. Such efforts will be instrumental in advancing our understanding of 9-PAHSA's role in health and disease and in accelerating the development of novel therapeutics based on this fascinating class of lipids. The reproducibility of findings is a cornerstone of scientific progress, and for 9-PAHSA, this journey begins with a concerted effort towards analytical harmonization.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of R-9-PAHSA and S-9-PAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the stereoisomers of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA): R-9-PAHSA and S-9-PAHSA. These endogenous lipids are of significant interest in metabolic disease and inflammation research. This document synthesizes experimental data to highlight their distinct pharmacological profiles, supported by detailed experimental protocols and signaling pathway diagrams.
Quantitative Comparison of Biological Activities
The primary distinction in the bioactivity of 9-PAHSA stereoisomers lies in their metabolic effects, with S-9-PAHSA generally demonstrating higher potency. Both isomers, however, exhibit anti-inflammatory properties.[1][2]
| Biological Activity | R-9-PAHSA | S-9-PAHSA | Key Findings |
| Metabolic Effects | |||
| Glucose-Stimulated Insulin Secretion (GSIS) | Less Potent | More Potent | S-9-PAHSA shows a significant advantage over R-9-PAHSA in promoting GSIS.[1][3] |
| Insulin-Stimulated Glucose Uptake | Less Potent | More Potent | S-9-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[1][3] |
| GPR40 Receptor Activation | Lower Affinity | Higher Affinity | The superior metabolic effects of S-9-PAHSA are largely attributed to its higher affinity for the GPR40 receptor.[1][3] |
| Anti-inflammatory Effects | |||
| Cytokine Reduction | Effective | Effective | Both isomers have been shown to reduce the secretion of pro-inflammatory cytokines. |
| GPR120 Receptor Activation | Activates | Activates | Both isomers are believed to exert their anti-inflammatory effects through GPR120.[1] |
| NF-κB Pathway Inhibition | Inhibits | Inhibits | Both isomers contribute to the inhibition of the NF-κB pathway, a key regulator of inflammation.[1] |
Signaling Pathways
The differential biological activities of R-9-PAHSA and S-9-PAHSA can be attributed to their interactions with distinct signaling pathways.
Metabolic Signaling Pathway of S-9-PAHSA
S-9-PAHSA's potent metabolic effects are primarily mediated through the activation of the G protein-coupled receptor 40 (GPR40), leading to enhanced glucose-stimulated insulin secretion and improved glucose uptake.
Anti-inflammatory Signaling Pathway of R/S-9-PAHSA
Both R-9-PAHSA and S-9-PAHSA exert anti-inflammatory effects, primarily through the activation of GPR120, which leads to the inhibition of the pro-inflammatory NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to differentiate the bioactivities of R-9-PAHSA and S-9-PAHSA.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by pancreatic beta cells (e.g., INS-1 cells) in response to glucose stimulation, in the presence or absence of the PAHSA isomers.
-
Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.
-
Pre-incubation: Cells are seeded in 24-well plates and allowed to attach. Before the assay, they are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion level.
-
Treatment: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing either R-9-PAHSA, S-9-PAHSA, or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Measurement: Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
Insulin-Stimulated Glucose Uptake Assay
This assay quantifies the uptake of glucose into insulin-sensitive cells, such as adipocytes (e.g., 3T3-L1) or muscle cells (e.g., C2C12 myotubes), in response to insulin and the PAHSA isomers.
-
Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium.[1]
-
Treatment: Cells are pre-treated with R-9-PAHSA or S-9-PAHSA for a specific duration (e.g., 2 hours).[1]
-
Insulin Stimulation: Insulin is added to the wells to stimulate glucose uptake.[1] A basal (no insulin) control is included.[1]
-
2-NBDG Incubation: After insulin stimulation, a fluorescent glucose analog, 2-NBDG, is added to the wells, and the cells are incubated for 30-60 minutes.[1]
-
Measurement: The cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader.[1]
Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the bioactivity of PAHSA isomers.
References
9-PAHSA Levels: A Comparative Analysis in Healthy and Diabetic Individuals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 9-palmitic acid hydroxy stearic acid (9-PAHSA) levels in healthy versus diabetic patient populations. It summarizes key quantitative findings, details the experimental methodologies used for measurement, and illustrates the primary signaling pathway associated with 9-PAHSA's biological activity. This information is intended to support further research and therapeutic development in the context of metabolic diseases.
Data Presentation: 9-PAHSA Levels in Circulation
Studies have consistently demonstrated that circulating levels of 9-PAHSA are significantly lower in individuals with type 2 diabetes mellitus (T2DM) compared to healthy, non-diabetic controls.[1] This observation points to a potential role for this endogenous lipid in glucose homeostasis and insulin sensitivity.
A study involving 30 T2DM patients and 30 healthy control subjects revealed a marked reduction in serum 9-PAHSA concentrations in the diabetic group.[1] While the precise numerical values from the study's graphical representation are not detailed here, the data clearly indicate a statistically significant decrease (p < 0.001) in the mean 9-PAHSA levels in the T2DM cohort.[1] These findings are supported by other research indicating that lower levels of PAHSAs, including 9-PAHSA, are correlated with insulin resistance.[2]
| Analyte | Healthy Controls (n=30) | Type 2 Diabetes Patients (n=30) | Significance |
| Serum 9-PAHSA | Significantly Higher | Significantly Lower | p < 0.001[1] |
Experimental Protocols: Quantification of 9-PAHSA
The quantification of 9-PAHSA in biological matrices is most commonly and accurately achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of lipid molecules.
Methodology: LC-MS/MS Analysis of Serum 9-PAHSA
1. Sample Preparation: Lipid Extraction
-
To 200 µL of human plasma, add 1.3 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3 mL of chloroform containing an internal standard (e.g., 1 pmol/sample of ¹³C₄-9-PAHSA).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., TSQ Quantiva) coupled with a high-performance liquid chromatography system is used.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Chromatography Column: An Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or similar is suitable for separating PAHSA isomers.
-
Mobile Phase: An isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of 9-PAHSA. The precursor ion (m/z) and specific product ions are monitored. For 9-PAHSA, tandem mass spectrometry typically yields major fragments at m/z 255, 281, and 299.
Signaling Pathway of 9-PAHSA
9-PAHSA exerts its biological effects, at least in part, by acting as a ligand for the G-protein coupled receptor 120 (GPR120). The activation of GPR120 by 9-PAHSA initiates downstream signaling cascades that are associated with anti-inflammatory and insulin-sensitizing effects. One of the key pathways modulated is the inhibition of the pro-inflammatory NF-κB pathway.
Caption: 9-PAHSA signaling through GPR120 to inhibit NF-κB-mediated inflammation.
References
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-PAHSA-13C4 for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 9-PAHSA-13C4 with its unlabeled counterpart, 9-PAHSA, and a positional isomer, 10-PAHSA-13C4. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection and application of these lipid molecules in their studies.
Product Comparison
The following table summarizes the key characteristics of this compound, 9-PAHSA, and 10-PAHSA-13C4 based on available certificate of analysis data and product information.
| Feature | This compound | 9-PAHSA | 10-PAHSA-13C4 |
| CAS Number | 2748638-71-1[1] | 1481636-31-0[2] | 2705244-93-3[3] |
| Molecular Formula | C30[13C]4H66O4[1] | C34H66O4[2][4] | C30[13C]4H66O4[3][5] |
| Molecular Weight | 542.9 g/mol [1] | 538.9 g/mol [2][4] | 542.9 g/mol [3][5] |
| Purity | ≥95%[6] | ≥95%[2][7] | ≥95%[3][5] |
| Formulation | A solution in methyl acetate (1 mg/ml or 10 mg/ml)[1] | A solution in methyl acetate (10 mg/ml) or solid[2][7] | A solution in methyl acetate[3][5] |
| Primary Use | Internal standard for quantification of 9-PAHSA[1] | Bioactive lipid for in vitro and in vivo studies[2] | Internal standard for quantification of 10-PAHSA[3] |
Purity Assessment and Experimental Protocols
The purity of these lipid molecules is typically assessed using a combination of chromatographic and spectrometric techniques.
Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS)
This protocol outlines a general procedure for verifying the purity and identity of PAHSA compounds.
1. Materials and Reagents:
-
PAHSA sample (e.g., this compound)
-
TLC plate (silica gel)
-
Solvent system (e.g., hexane:ethyl acetate)
-
Iodine chamber for visualization
-
Mass spectrometer (e.g., LC-MS/MS)
-
Appropriate solvents for sample dissolution and mobile phase
2. Thin-Layer Chromatography (TLC) Protocol:
-
Dissolve a small amount of the PAHSA sample in a suitable solvent (e.g., methyl acetate).
-
Spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to ascend the plate until it nears the top.
-
Remove the plate from the chamber and let it air dry.
-
Visualize the spots by placing the plate in an iodine chamber.
-
A single spot indicates a high degree of purity. The retention factor (Rf) value can be calculated and compared to a reference standard if available.
3. Mass Spectrometry (MS) Protocol:
-
Prepare a dilute solution of the PAHSA sample in an appropriate solvent for mass spectrometry analysis.
-
Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., electrospray ionization - ESI).
-
For this compound, the expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ would be approximately 541.5, accounting for the four 13C isotopes.[6] For 9-PAHSA, the expected [M-H]⁻ is approximately 537.9.
Experimental Protocol: Quantification of 9-PAHSA in Biological Samples using LC-MS/MS
This protocol describes the extraction and quantification of endogenous 9-PAHSA from adipose tissue, using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Weigh approximately 100-150 mg of frozen adipose tissue.
-
Homogenize the tissue in a mixture of ice-cold phosphate-buffered saline (PBS), methanol, and chloroform.
-
Prior to homogenization, spike the chloroform with a known amount of this compound internal standard.[8]
-
Centrifuge the homogenate to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for SPE.
-
Load the sample onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the FAHFA fraction using an appropriate elution solvent.
-
Dry the eluted fraction under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried FAHFA fraction in the LC mobile phase.
-
Inject the sample into a liquid chromatograph equipped with a suitable column for lipid separation.
-
Use a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode for detection.[8]
-
Monitor the specific precursor-to-product ion transitions for both endogenous 9-PAHSA and the this compound internal standard.
-
Quantify the amount of 9-PAHSA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway of 9-PAHSA
9-PAHSA is a bioactive lipid that exerts anti-diabetic and anti-inflammatory effects through various signaling pathways. A key mechanism involves its interaction with the G-protein coupled receptor 120 (GPR120).[9]
Caption: 9-PAHSA signaling through GPR120.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 9-PAHSA in biological matrices.
Caption: Workflow for 9-PAHSA quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 9-Pahsa | C34H66O4 | CID 72189985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. palmitic-acid-9-hydroxy-stearic-acid 95% [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of FAHFA Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current methods for the quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a class of bioactive lipids with significant therapeutic potential. As the understanding of FAHFAs' role in metabolic and inflammatory diseases grows, robust and reproducible quantification is paramount. This document aims to assist researchers in selecting and implementing the most suitable analytical methods for their specific needs by presenting a summary of method performance, detailed experimental protocols, and visual representations of key biological and experimental pathways.
Comparison of FAHFA Quantification Methods
The quantification of FAHFAs in biological matrices is predominantly achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. These methods offer high sensitivity and selectivity, which are crucial for measuring these low-abundance lipids. While a direct inter-laboratory comparison study for FAHFA quantification has not been formally published, this section summarizes the performance of representative validated LC-MS/MS methods for FAHFAs and structurally related fatty acid derivatives.
| Method | Analyte(s) | Matrix | LLOQ | Accuracy (% bias) | Precision (% RSD) | Reference |
| LC-MS/MS | Arachidonoyl ethanolamide (AEA) | Human Plasma | 0.1 ng/mL | -4.0 to 3.0 | Intra-day: 3.5 to 8.1, Inter-day: 5.1 to 8.9 | [Jian et al., 2010][1] |
| Oleoyl ethanolamide (OEA) | Human Plasma | 0.5 ng/mL | -3.2 to 2.4 | Intra-day: 2.8 to 6.2, Inter-day: 4.5 to 7.1 | [Jian et al., 2010][1] | |
| Palmitoyl ethanolamide (PEA) | Human Plasma | 0.5 ng/mL | -2.8 to 1.8 | Intra-day: 3.1 to 5.9, Inter-day: 4.8 to 6.8 | [Jian et al., 2010][1] | |
| UPLC-MS/MS | Various FAHFAs | White Adipose Tissue | Not Reported | Not Reported | Not Reported | [Hu and Zhang, 2018][2] |
Note: The data from Jian et al. (2010) is for fatty acid ethanolamides, which are structurally and analytically similar to FAHFAs, and serves as a benchmark for a well-validated bioanalytical method. The method by Hu and Zhang (2018) is specific for FAHFAs but lacks detailed public validation data.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results across different laboratories. Below are key experimental protocols commonly employed in FAHFA quantification.
Lipid Extraction from Plasma/Serum
This protocol is adapted from a validated method for fatty acid derivatives and is suitable for FAHFAs.[1]
-
Sample Preparation: Thaw frozen human plasma/serum samples on ice.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 150 µL of plasma, add an internal standard solution (e.g., deuterated FAHFA analogs).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water 50:50).
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment from Tissues
This protocol is based on the workflow described for the measurement of branched FAHFAs.[3]
-
Tissue Homogenization: Homogenize frozen tissue (e.g., 50-100 mg) in a mixture of chloroform and methanol (2:1, v/v).
-
Lipid Extraction (Bligh-Dyer method):
-
Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
-
SPE Procedure:
-
Condition a silica SPE cartridge with hexane.
-
Load the dried lipid extract reconstituted in a small volume of hexane.
-
Wash the cartridge with hexane to elute non-polar lipids.
-
Elute FAHFAs with a mixture of hexane and ethyl acetate (e.g., 90:10, v/v).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
-
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the biological context of FAHFAs, the following diagrams have been generated using Graphviz.
FAHFAs exert their biological effects, at least in part, through the activation of G protein-coupled receptor 120 (GPR120). The following diagram illustrates the key signaling events following GPR120 activation by FAHFAs.
This guide provides a foundational understanding of the methods available for FAHFA quantification and their biological context. For the most accurate and reproducible results, it is recommended that laboratories perform a thorough in-house validation of their chosen method, adhering to established bioanalytical method validation guidelines. The use of appropriate internal standards and quality control samples is critical for ensuring data integrity.
References
- 1. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for 9-PAHSA Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of fatty acid esters of hydroxy fatty acids (FAHFAs), such as 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), is critical for understanding their roles in metabolic and inflammatory diseases. The selection of an appropriate analytical technique is paramount for accurate and sensitive quantification. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for 9-PAHSA analysis, supported by experimental data and detailed protocols.
Executive Summary
Liquid Chromatography-Mass Spectrometry (LC-MS) is the overwhelmingly preferred method for the analysis of intact 9-PAHSA. Due to the high molecular weight and low volatility of 9-PAHSA, GC-MS is not a suitable technique for its direct analysis. Intact 9-PAHSA would require high temperatures for volatilization in a GC system, leading to thermal degradation. While GC-MS can be used to analyze the constituent fatty acids of 9-PAHSA after hydrolysis and derivatization, this approach does not provide information on the intact molecule. In contrast, LC-MS allows for the direct analysis of 9-PAHSA in its native form, providing high sensitivity and specificity.
Quantitative Data Comparison
A direct quantitative comparison of GC-MS and LC-MS for intact 9-PAHSA is not feasible as GC-MS is not a viable method. The following table summarizes the typical performance characteristics of LC-MS/MS for the analysis of 9-PAHSA.
| Parameter | LC-MS/MS Performance |
| Instrumentation | Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantiva) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 537 |
| Product Ions (m/z) | Quantifier: 255 (Palmitic acid fragment), Qualifiers: 299 (Hydroxystearic acid fragment), 281 (Dehydrated hydroxystearic acid fragment)[1][2] |
| Sensitivity | High, capable of detecting low levels in biological matrices like serum and plasma.[3][4] |
| Specificity | High, due to the use of specific precursor-product ion transitions in MRM mode.[2] |
| Throughput | Modern methods allow for run times as short as 30 minutes per sample.[3] |
Experimental Protocols
LC-MS/MS for 9-PAHSA Analysis
This protocol details a widely adopted method for the extraction and quantification of 9-PAHSA from biological samples.[1][5][6]
1. Sample Preparation: Lipid Extraction
-
For Adipose Tissue:
-
Homogenize 100-150 mg of tissue on ice in a mixture of 1.5 mL phosphate-buffered saline (PBS), 1.5 mL methanol, and 3.0 mL chloroform.[1]
-
Spike the chloroform with an internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) before homogenization.[1]
-
Centrifuge the homogenate to separate the organic and aqueous phases.
-
Collect the lower organic phase.[3]
-
-
For Serum/Plasma:
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment
-
Dry the collected organic phase under a gentle stream of nitrogen.[1]
-
Reconstitute the lipid extract and load it onto a silica SPE cartridge.
-
Elute neutral lipids with 5% ethyl acetate in hexane.
-
Elute the FAHFA fraction with 100% ethyl acetate.[1]
-
Dry the FAHFA fraction under nitrogen and store at -80°C until analysis.[1]
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
LC Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[1][3]
-
Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[1][3]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL (after reconstituting the final extract in 40-50 µL of methanol).[1]
-
-
Mass Spectrometry:
GC-MS: A Hypothetical Approach and Its Challenges
Direct analysis of intact 9-PAHSA by GC-MS is not practical. An indirect method would involve:
-
Hydrolysis: Breaking the ester bond of 9-PAHSA to yield palmitic acid and 9-hydroxy-stearic acid.
-
Derivatization: Converting the resulting fatty acids into more volatile and thermally stable derivatives, such as trimethylsilyl (TMS) esters.
-
GC-MS Analysis: Separating and detecting the derivatized fatty acids.
Challenges of this GC-MS approach include:
-
Loss of Information: This method only provides information about the constituent fatty acids, not the intact 9-PAHSA molecule. It cannot distinguish 9-PAHSA from a simple mixture of palmitic acid and 9-hydroxy-stearic acid.
-
Thermal Instability: Even with derivatization, the high temperatures required for GC analysis of large molecules can lead to degradation and inaccurate quantification.
-
Complex Sample Preparation: The multi-step process of hydrolysis and derivatization is more laborious and introduces more potential for sample loss and variability compared to the direct analysis by LC-MS.
Visualizing the Methodologies
LC-MS Workflow for 9-PAHSA Analysis
Caption: Workflow for 9-PAHSA analysis using LC-MS.
Conceptual Comparison: GC-MS vs. LC-MS for 9-PAHSA
Caption: Conceptual differences between LC-MS and GC-MS for 9-PAHSA.
Conclusion
For the analysis of 9-PAHSA and other intact FAHFAs, LC-MS is the superior and recommended technique. It offers direct analysis without the need for derivatization, high sensitivity, and excellent specificity. GC-MS is not suitable for the analysis of intact 9-PAHSA due to the molecule's low volatility and thermal lability. Researchers and drug development professionals should rely on validated LC-MS/MS methods for the accurate and reliable quantification of 9-PAHSA in biological matrices.
References
- 1. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 4. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
A Comparative Guide to the Relative Abundance of 9-PAHSA and Other FAHFA Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) in relation to other isomers within the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) class of lipids. FAHFAs are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties, making them a subject of intense research.[1][2] The biological activity of these lipids can be highly isomer-specific, underscoring the importance of understanding their relative distribution in biological systems.[3]
This document summarizes quantitative data on isomer abundance, details the experimental protocols for their measurement, and visualizes key signaling pathways to provide an objective, data-driven overview for research and development.
Data Presentation: Relative Abundance of FAHFA Isomers
The abundance of FAHFA isomers, including 9-PAHSA, varies significantly depending on the biological tissue, species, and metabolic state. While 9-PAHSA is often the most studied and is a predominant PAHSA isomer in the adipose tissue of certain mouse models[4][5], its concentration relative to other FAHFAs can differ in humans. Levels of multiple PAHSA isomers are reduced in the serum and subcutaneous adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[6][7][8]
The following table summarizes findings on the relative abundance of 9-PAHSA and other FAHFA isomers from various studies.
| FAHFA Family / Isomer | Tissue / Fluid | Species | Relative Abundance & Key Findings | Reference(s) |
| PAHSAs (general) | Adipose Tissue, Serum | Mouse (AG4OX) | Markedly elevated levels of eight regioisomers (5-, 7-, 8-, 9-, 10-, 11-, 12-, and 13-PAHSA) were identified. | [4] |
| 9-PAHSA | Adipose Tissue (White & Brown), Serum | Mouse | The predominant isomer of PAHSA in both wild-type and glucose-tolerant AG4OX mice. | [5] |
| PAHSAs (various) | Plasma | Human | 5-, 6-, 7-, 8-, 9-, 10-, 11- and 13/12-PAHSA regio-isomers have been identified. | [9] |
| 9-PAHSA, 5-PAHSA | Serum | Human | Low baseline levels of total PAHSAs, 5-PAHSA, and 9-PAHSA predict worsening glucose tolerance. | [6] |
| 9-POHSA, 9-OAHSA | Plasma | Human | Found to be the major endogenous FAHFAs in healthy subjects, with concentrations of 1184.4 ± 526.1 nM and 374.0 ± 194.6 nM, respectively. | [10] |
| 9-PAHSA, other PAHSAs | Plasma | Human | In the same study that found high 9-POHSA/9-OAHSA, 9-PAHSA and other tested PAHSAs were below the limit of detection. | [10] |
| OAHSAs (various) | Adipose Tissue (Perigonadal) | Mouse | 9-, 10-, 11-, 12-, and 13-OAHSA were identified, with 9-OAHSA being the most highly upregulated isomer in AG4OX mice. | [9] |
| FAHFAs (general) | Adipose Tissue | Human | Levels are reduced in individuals with insulin resistance. | [5] |
Note: Direct quantitative comparisons across studies are challenging due to variations in analytical methods, cohorts, and sample handling.
Experimental Protocols: Quantification of FAHFA Isomers
The accurate quantification of FAHFA isomers is challenging due to their low biological abundance and the existence of multiple regio-isomers with identical chemical formulas.[11] The gold-standard methodology is based on liquid chromatography-mass spectrometry (LC-MS).
1. Lipid Extraction
-
Objective: To isolate lipids, including FAHFAs, from the biological matrix (e.g., plasma, homogenized tissue).
-
Protocol: A common method is the Folch or Bligh-Dyer extraction, using a chloroform:methanol mixture. For a ~100 µL serum sample, lipids are extracted using a ratio of 0.9:0.9:1.8 mL of PBS:methanol:chloroform.[12] An internal standard, such as ¹³C-labeled 9-PAHSA, is added at the beginning to control for extraction efficiency and instrument variability.[12][13] After vortexing and centrifugation to separate the phases, the lower organic phase containing the lipids is collected.
2. Sample Enrichment (Optional but Recommended)
-
Objective: To concentrate the low-abundance FAHFAs and remove interfering lipids.
-
Protocol: Solid Phase Extraction (SPE) is frequently used. The dried lipid extract is reconstituted and loaded onto an SPE cartridge (e.g., silica-based). A series of washes with solvents of increasing polarity are used to elute different lipid classes, allowing for the selective enrichment of FAHFAs.
3. Liquid Chromatography (LC) Separation
-
Objective: To separate the different FAHFA isomers from each other before they enter the mass spectrometer.
-
Protocol: Reversed-phase chromatography is typically employed, using columns such as an Acquity UPLC BEH C18.[9] A gradient of mobile phases, often consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile/isopropanol, is used to elute the lipids over a period of 10-20 minutes.
4. Mass Spectrometry (MS) Detection and Quantification
-
Objective: To detect and quantify the specific FAHFA isomers with high sensitivity and specificity.
-
Protocol: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the most common platform.[11] FAHFAs are typically ionized using negative mode electrospray ionization (ESI).[9] For PAHSAs, a characteristic precursor ion ([M-H]⁻) of m/z 537 is selected, and specific fragment ions are monitored. The transition m/z 537 → 255 (corresponding to the palmitate fragment) is the most reliable choice for quantification of PAHSAs.[11] The peak areas of the endogenous FAHFAs are normalized to the peak area of the internal standard to determine their concentration.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for FAHFA analysis and the primary signaling pathway activated by 9-PAHSA.
Caption: Workflow for FAHFA quantification via LC-MS/MS.
Caption: 9-PAHSA signaling via GPR120 to modulate inflammation and glucose uptake.[14][15]
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 9-PAHSA-13C4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-PAHSA-13C4. The following procedural guidance is derived from the product's Safety Data Sheet (SDS) to ensure safe operational handling and disposal.
Product Identifier: 9-PAHSA 13C4[1] Intended Use: For research use only. Not for human or veterinary diagnostic or therapeutic use.[1] Formulation: this compound is supplied as a solution in methyl acetate.[2][3][4] The safety precautions outlined below primarily address the hazards associated with the solvent.
Hazard Identification and Classification
The product is classified as hazardous according to the Globally Harmonized System (GHS). The primary hazards are associated with the methyl acetate solvent.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H336: May cause drowsiness or dizziness.[1] |
GHS Pictograms:
| Pictogram | Hazard |
| 🔥 | Flame (Flammable) |
| ❗ | Exclamation Mark (Irritant, Drowsiness/Dizziness) |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in its methyl acetate solution.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Must be worn to prevent serious eye irritation from splashes.[1] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling solvents like methyl acetate.[5] |
| Body | Laboratory coat or disposable gown. | To protect skin and clothing from splashes. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or for large spills. | Work should be conducted in a chemical fume hood to prevent inhalation of vapors.[1] |
Operational Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
Precautions for Safe Handling:
-
Ensure good ventilation and exhaustion at the workplace.[1]
-
Prevent the formation of aerosols.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[1]
-
Ground and bond the container and receiving equipment to prevent electrostatic charges.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Avoid breathing mist, vapor, or spray.
-
Wash hands thoroughly after handling.[3]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
Storage Conditions:
-
Store in a well-ventilated place. Keep the container tightly closed.[1]
-
Store in a cool place.[1]
-
Store locked up.[1]
First Aid Measures
In case of exposure, follow these immediate first-aid procedures.
| Exposure Route | First Aid Instructions |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
| In case of skin contact | Wash with plenty of soap and water. |
| If inhaled | Move the person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| In case of fire | Use CO2, powder, or water spray to extinguish.[1] |
Disposal Plan
Contaminated materials and unused products must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix with non-hazardous waste.
-
Disposal of Contaminated Material: Absorb spills with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust) and dispose of the contaminated material as waste.[1]
-
Container Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1] Do not allow the product to enter sewers or surface/ground water.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
